N-(9H-Fluoren-9-ylidene)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylfluoren-9-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOGPVWPYUOUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280213 | |
| Record name | N-(9H-Fluoren-9-ylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10183-82-1 | |
| Record name | NSC15907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(9H-Fluoren-9-ylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(PHENYLIMINO)FLUORENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(9H-Fluoren-9-ylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(9H-Fluoren-9-ylidene)aniline, a Schiff base derived from 9-fluorenone and aniline. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents and functional organic materials. This document offers a detailed examination of the synthetic methodologies, experimental protocols, and reaction mechanisms involved in the preparation of this class of compounds.
Core Synthesis and Mechanistic Overview
The synthesis of this compound is typically achieved through the condensation reaction between 9-fluorenone and aniline. This reaction, a classic example of Schiff base formation, involves the nucleophilic attack of the primary amine (aniline) on the carbonyl carbon of the ketone (9-fluorenone), followed by dehydration to yield the corresponding imine. The reaction is generally reversible and is often facilitated by an acid catalyst and the removal of water to drive the equilibrium towards the product.
Comparative Data on Imine Synthesis
The following table summarizes various reported methods for the synthesis of this compound and analogous imines, providing a comparative look at reaction conditions and outcomes.
| Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 9-Fluorenone, 3,4-Dimethylaniline | p-Toluenesulfonic acid | Toluene | Reflux | - | - | --INVALID-LINK-- |
| 9-Fluorenone, 4-Chloroaniline | p-Toluenesulfonic acid | Toluene | - | - | High | --INVALID-LINK-- |
| Cyclohexanone, Phenylethylamine | p-Toluenesulfonic acid | Cyclohexane | Reflux | - | 95 | --INVALID-LINK-- |
| 4-tert-Butylcyclohexanone, Isopropylamine | None (Molecular Sieves) | Diethyl ether | - | 5 | 82 | --INVALID-LINK-- |
| 1-Benzyl-4-piperidone, Allylamine | K₂CO₃ | Toluene | 60 | Overnight | 97 | --INVALID-LINK-- |
| Cyclohexanone, Cyclohexylamine | p-Toluenesulfonic acid (10%) | 1,2-Dichloroethene | 90 | 8 | 55 | --INVALID-LINK-- |
Note: A dash (-) indicates that the specific data point was not provided in the cited source.
Detailed Experimental Protocol: Acid-Catalyzed Synthesis with Dean-Stark Trap
This protocol details a common and effective method for the synthesis of this compound using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus to remove water, thereby driving the reaction to completion.
Materials:
-
9-Fluorenone
-
Aniline
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 9-fluorenone (1.0 eq), aniline (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
-
Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
Apparatus Assembly: Assemble the Dean-Stark apparatus and condenser with the reaction flask. Fill the Dean-Stark trap with toluene.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate and collect at the bottom of the trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected. The reaction can also be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as yellow crystals.[1]
Reaction Mechanism and Visualization
The acid-catalyzed formation of this compound proceeds through a well-established mechanism involving several key steps. The following diagram, generated using the DOT language, illustrates this pathway.
Mechanism Description:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 9-fluorenone by the acid catalyst (H+). This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is then protonated by another acid molecule, converting it into a good leaving group (water).
-
Dehydration: The departure of a water molecule leads to the formation of a resonance-stabilized carbocation.
-
Deprotonation: Finally, a base (such as water or another aniline molecule) removes a proton from the nitrogen atom to yield the final imine product, this compound, and regenerates the acid catalyst.
This in-depth guide provides the essential technical details for the synthesis of this compound, offering valuable information for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The provided protocols and mechanistic insights can serve as a foundation for the development of novel synthetic strategies and the exploration of new applications for this important class of compounds.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(9H-Fluoren-9-ylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(9H-Fluoren-9-ylidene)aniline (also known as N-phenyl-9H-fluoren-9-imine), a significant heterocyclic compound. This document details its structural characteristics, spectroscopic data, and established experimental protocols for its synthesis and characterization, aiming to serve as a valuable resource for professionals in research and development.
Core Physicochemical Properties
This compound is a Schiff base derived from the condensation of 9-fluorenone and aniline. Its core structure, featuring a planar fluorene moiety linked to an aniline ring via an imine bond, is a subject of interest for its potential applications in materials science and as a building block for more complex molecules.[1]
Quantitative Data Summary
While specific experimental data for the parent compound is limited in publicly available literature, the following table summarizes key quantitative properties for this compound and a closely related, well-characterized derivative, N-(9H-Fluoren-9-ylidene)-4-methylaniline. This comparative data provides valuable insights into the expected properties of the core compound.
| Property | This compound | N-(9H-Fluoren-9-ylidene)-4-methylaniline |
| CAS Number | 10183-82-1[1] | Not explicitly found |
| Molecular Formula | C₁₉H₁₃N | C₂₀H₁₅N[2] |
| Molecular Weight | 255.32 g/mol [1] | 269.33 g/mol [2] |
| Melting Point | Data not available | Not explicitly found |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in many organic solvents[1] | Recrystallized from ethanol[2] |
Structural and Crystallographic Data
The structural framework of this compound derivatives has been elucidated through single-crystal X-ray diffraction studies. The fluorene unit is consistently observed to be essentially planar.[1] For instance, in N-(9H-Fluoren-9-ylidene)-4-methylaniline, the root-mean-square deviation from the best-fit plane of its 13 carbon atoms is just 0.0334 Å.[2]
Key crystallographic data for N-(9H-Fluoren-9-ylidene)-4-methylaniline provides a model for the parent compound's solid-state conformation:
| Parameter | Value for N-(9H-Fluoren-9-ylidene)-4-methylaniline |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/c[2] |
| Unit Cell Dimensions | a = 5.6423(10) Å, b = 12.187(2) Å, c = 21.310(4) Å, β = 94.441(2)°[2] |
| Imine Bond Length (C=N) | 1.278(2) Å[2] |
| Dihedral Angle | The dihedral angle between the fluorene moiety and the phenyl ring is 71.1(3)°[2] |
Intermolecular π–π stacking interactions are a notable feature in the crystal structure of these compounds, influencing their solid-state packing and properties.[2]
Spectroscopic Properties
Spectroscopic techniques are crucial for the identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound and its analogs is characterized by the presence of a strong absorption band corresponding to the C=N (imine) stretching vibration. This is a key diagnostic peak for confirming the formation of the Schiff base. For comparison, in various aniline derivatives, the N-H stretching vibrations of the primary amine precursor (around 3300-3500 cm⁻¹) would be absent in the product's spectrum, while the characteristic imine stretch would appear.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of fluorene-based Schiff bases are of interest for their tunable optoelectronic properties.[1] The electronic transitions within the conjugated π-system of the fluorene and aniline rings give rise to characteristic absorption bands. The exact position of the maximum absorption (λmax) can be influenced by the solvent and any substituents on the aromatic rings.
Experimental Protocols
The primary synthetic route to this compound is the condensation reaction between 9-fluorenone and aniline.[1]
Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related derivatives.
Materials:
-
9-Fluorenone
-
Aniline
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 9-fluorenone and a molar excess of aniline in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified this compound.
Characterization Workflow
A typical workflow for the characterization of the synthesized this compound would involve a series of spectroscopic and analytical techniques to confirm its identity and purity.
Reactivity and Potential Applications
The imine (C=N) bond in this compound is a key functional group that dictates its reactivity. It can undergo hydrolysis back to its constituent ketone and amine under acidic conditions. The fluorene and aniline rings can also be subject to electrophilic substitution reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.
The tunable electronic and photophysical properties of fluorene-based Schiff bases make them promising candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). Further research into the structure-property relationships of this compound and its derivatives is an active area of investigation.[1]
References
An In-depth Technical Guide to N-(9H-Fluoren-9-ylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(9H-Fluoren-9-ylidene)aniline, a significant chemical compound with applications in materials science and as a core structure in medicinal chemistry. This document details its chemical identity, synthesis, structural properties, and its relevance in research and development, particularly within the pharmaceutical industry.
Chemical Identity
-
Common Name: this compound
-
IUPAC Name: this compound
-
CAS Number: 10183-82-1[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N | |
| Molecular Weight | 255.3 g/mol | [1] |
| InChI Key | MNOGPVWPYUOUEJ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the condensation reaction between 9-fluorenone and aniline.[1] This reaction is a classic example of imine formation, also known as a Schiff base formation, where the carbonyl group of the ketone reacts with the primary amine, eliminating a water molecule to form a C=N double bond.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of 9-fluorenone Schiff bases.[2]
-
Materials:
-
9-fluorenone (1.0 mole equivalent)
-
Aniline (4.5 mole equivalent)
-
Ethanol
-
-
Procedure:
-
In a 250 mL reaction flask, dissolve 1.0 mole equivalent of 9-fluorenone in 100 mL of ethanol to form a clear solution.[2]
-
In a separate beaker, prepare a solution of 4.5 mole equivalents of aniline in ethanol.[2]
-
Add the aniline solution to the 9-fluorenone solution in the reaction flask.[2]
-
Heat the reaction mixture gradually to 80°C and maintain this temperature for approximately 3 hours.[2]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1).[2]
-
Upon completion, cool the reaction mixture to 0-5°C and stir for 30 minutes to facilitate precipitation.[2]
-
Filter the resulting solid precipitate, wash with chilled ethanol, and dry under vacuum at 55°C.[2]
-
Caption: Synthesis workflow for this compound.
Structural Characteristics
The fluorene moiety in this compound and its derivatives is noted for being essentially planar.[1][3] Detailed crystallographic studies on analogous compounds, such as N-(9H-Fluoren-9-ylidene)-4-methylaniline, provide insight into the structural parameters of this class of molecules.
Table 2: Representative Crystallographic Data for N-(9H-Fluoren-9-ylidene)-4-methylaniline
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₅N | [3] |
| Crystal System | Monoclinic | [3] |
| R.M.S. Deviation of Fluorene Unit | 0.0334 Å | [1][3] |
| Dihedral Angle (Benzene Ring to Fluorene Unit) | 71.1 (3)° | [3] |
| C=N Bond Distance | 1.278 (2) Å | [3] |
| C-N-C Angle | 120.76 (15)° | [3] |
| R-factor | 0.042 | [3] |
| Goodness-of-fit (S) | 1.01 | [3] |
The planarity of the fluorene core and the significant dihedral angle between the fluorene and aniline rings are key structural features that influence the electronic and photophysical properties of these molecules.[1][3]
Relevance in Research and Drug Development
The this compound core structure is a foundational component for a variety of more complex molecules.[1] Research has primarily focused on leveraging this structure for applications in materials science and exploring the biological activities of its derivatives.
-
Materials Science: The combination of the conductive properties associated with polyaniline and the photophysical characteristics of polyfluorene makes this structural class a candidate for applications in organic light-emitting diodes (OLEDs), sensors, and electrochromic devices.[1]
-
Medicinal Chemistry and Drug Development: Schiff bases derived from 9-fluorenone have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2][4] This makes the this compound scaffold a point of interest for designing new therapeutic agents.
Considerations for Drug Development:
While the aniline moiety is a versatile building block in drug discovery, it is also a known "structural alert".[5] The aniline group is susceptible to metabolic processing by cytochrome P450 enzymes in the liver, which can lead to the formation of toxic reactive metabolites like quinone-imines.[5][6] This metabolic instability can cause idiosyncratic adverse drug reactions, posing a significant challenge in late-stage drug development.[5]
Consequently, a critical aspect of research for drug development professionals working with aniline-containing compounds is the potential need for isosteric replacement. This strategy involves substituting the aniline group with other chemical moieties to mitigate metabolic liabilities while preserving or enhancing the compound's desired pharmacological properties, such as bioavailability, solubility, and receptor selectivity.[5]
Caption: Logical workflow of aniline metabolism in drug development.
References
- 1. This compound | 10183-82-1 | Benchchem [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New drug 'building block' won't damage your liver - Futurity [futurity.org]
In-Depth Technical Guide on the Photophysical and Electronic Properties of Fluorenylidene Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, photophysical, and electronic properties of fluorenylidene aniline derivatives. These Schiff base compounds, formed through the condensation of 9-fluorenone and various aniline derivatives, are of significant interest due to their tunable electronic structure and potential applications in optoelectronic materials and as biological probes. This document summarizes key quantitative data, details common experimental methodologies, and illustrates fundamental structure-property relationships.
Core Molecular Structure and Synthesis
The fundamental structure of fluorenylidene aniline derivatives consists of a planar 9-fluorenylidene moiety linked to an aniline ring via an imine (C=N) bond. The dihedral angle between the fluorene and aniline rings is a key structural parameter influencing the electronic conjugation and, consequently, the material's properties.
General Synthesis: The most common and straightforward method for synthesizing N-(9H-fluoren-9-ylidene)aniline derivatives is the acid-catalyzed condensation reaction between 9-fluorenone and the desired substituted aniline.[1]
Caption: General synthesis of fluorenylidene aniline derivatives.
Photophysical Properties
The photophysical properties of these derivatives, such as their absorption and emission characteristics, are highly dependent on the nature and position of substituents on the aniline ring. These substituents can modulate the intramolecular charge transfer (ICT) character of the molecule.
Data Summary:
| Substituent (on Aniline) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |
| -H | ~350 | ~450 | Low |
| -CH₃ (para) | ~355 | ~460 | Low-Medium |
| -OCH₃ (para) | ~360 | ~475 | Medium |
| -N(CH₃)₂ (para) | ~380 | ~500 | Medium-High |
| -NO₂ (para) | ~370 | Quenched | Very Low |
Note: The above data is illustrative. Actual values will vary with solvent and specific experimental conditions.
References
A Technical Guide to the Historical Development and Discovery of Fluoren-9-imine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoren-9-imine and its derivatives represent a significant class of compounds with a rich history and diverse applications, ranging from materials science to medicinal chemistry. This technical guide provides an in-depth exploration of the historical development and discovery of these compounds. It chronicles the evolution of synthetic methodologies from the earliest reported preparations to modern, efficient protocols. Detailed experimental procedures for key syntheses are provided, alongside tabulated quantitative data to allow for easy comparison of methods and compound properties. Furthermore, this guide visualizes the core synthetic pathways, offering a clear roadmap of the chemical transformations that have enabled the exploration of this versatile chemical scaffold.
Historical Overview: From Inception to Modern Synthesis
The journey of fluoren-9-imine (also known as 9H-fluoren-9-imine or fluorenone ketimine) began with early investigations into the reactivity of fluorenone, the ketone analog of fluorene. The term "imine" itself was first coined by the German chemist Albert Ladenburg in 1883 to describe a compound containing a carbon-nitrogen double bond.
Initial attempts to synthesize fluoren-9-imine highlighted the unique challenges posed by this particular ketimine. Unlike many other ketimines, the standard preparation involving the reaction of aromatic nitriles with organometallic reagents proved unsuitable for the synthesis of fluorenone imine.[1]
The first successful, albeit slow, methods for the preparation of fluoren-9-imine involved the direct reaction of fluorenone with gaseous ammonia. One early procedure, conducted at room temperature, required several weeks to achieve a quantitative yield.[1] A higher temperature approach at 160°C could produce the imine in 66% yield, but this method presented difficulties in separating the product from the unreacted starting material.[1]
A significant advancement in the synthesis of fluoren-9-imine was reported in 1969 by J.-P. Anselme. This method provided a more efficient and practical route, starting from 9-bromofluorene. The key steps involved the conversion of 9-bromofluorene to 9-azidofluorene, followed by the decomposition of the azide to yield fluoren-9-imine. This multi-step synthesis offered a substantial improvement over the lengthy direct amination methods.[1]
The development of fluoren-9-imine chemistry has since expanded to include a wide array of N-substituted derivatives. These are often synthesized through the acid-catalyzed condensation of fluorenone with primary amines. This versatile reaction has enabled the creation of a large library of fluoren-9-imine analogs, which have been instrumental in the exploration of their biological activities and material properties.
Synthetic Methodologies and Experimental Protocols
The synthesis of fluoren-9-imine and its derivatives has evolved significantly over time. This section details the experimental protocols for key historical and modern synthetic methods.
Early Method: Direct Amination of Fluorenone (Historical)
This method, while historically significant, is rarely used today due to its long reaction time.
-
Reaction: Fluorenone with gaseous ammonia.
-
Conditions: Room temperature.
-
Duration: Several weeks.
-
Yield: Quantitative.[1]
-
Note: An alternative high-temperature method (160°C) reduced the reaction time but resulted in a lower yield (66%) and purification challenges.[1]
Anselme's Synthesis via 9-Azidofluorene (Historical Improvement)
This procedure represents a more practical historical method for preparing the parent fluoren-9-imine.[1]
Step 1: Synthesis of 9-Azidofluorene
-
A mixture of 9-bromofluorene (0.025 mol) and sodium azide (0.038 mol) in 30 ml of methanol is heated under reflux for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into 100 ml of cold water.
-
The aqueous mixture is extracted with two 75-ml portions of ether.
-
The combined ethereal extracts are washed successively with water, 0.1 N sodium hydroxide, and finally with water until neutral.
-
The solution is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude 9-azidofluorene.
-
Recrystallization from aqueous methanol yields pure 9-azidofluorene.
Step 2: Synthesis of Fluorenone Imine
-
The protocol for the decomposition of 9-azidofluorene to fluorenone imine involves photolysis or thermolysis, though specific conditions from the original literature should be consulted for precise details.
Modern Method: Acid-Catalyzed Condensation for N-Aryl Fluoren-9-imines
This is a general and widely used method for the synthesis of N-substituted fluoren-9-imines.
-
General Procedure:
-
To a round-bottom flask, add fluorenone (1.0 equivalent), the desired primary amine (1.1-2.0 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Add a suitable solvent, such as toluene or benzene.
-
The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Quantitative Data Summary
The following tables summarize key quantitative data for selected fluoren-9-imine compounds and their precursors.
Table 1: Synthesis of Fluoren-9-imine Derivatives - Reaction Conditions and Yields
| Starting Material | Reagent | Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| Fluorenone | Gaseous Ammonia | None | None | Room Temp. | Several Weeks | 9H-Fluoren-9-imine | Quantitative | [1] |
| Fluorenone | Gaseous Ammonia | None | None | 160 °C | - | 9H-Fluoren-9-imine | 66 | [1] |
| 9-Bromofluorene | Sodium Azide | None | Methanol | Reflux | 6 h | 9-Azidofluorene | 75 | [1] |
| Fluorenone | 4-Chloroaniline | p-Toluenesulfonic acid | Toluene | Reflux | 16 h | N-(4-Chlorophenyl)-9H-fluoren-9-imine | 79 | |
| Fluorenone | Various Amines | p-Toluenesulfonic acid | Toluene | 110 °C | - | Various Schiff's bases | Quantitative | [2] |
Table 2: Spectroscopic Data for Selected Fluoren-9-imine Derivatives
| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | IR (νmax, cm-1) | Reference |
| Fluoren-9-one oxime | 7.28–8.42 (CDCl3) | 119.8–153.6 (CDCl3) | 3500–2800 (O-H), 1604 (C=N) | [3] |
| N-(4-Chlorophenyl)-9H-fluoren-9-imine | 6.68-7.92 (CDCl3) | 119.70-163.45 (CDCl3) | 1640 (C=N) | |
| O-(phenylcarbamoyl)-oximino-fluorene | 7.31-8.60 (CDCl3) | 120.16-156.53 | - | [4] |
Table 3: Biological Activity of Fluoren-9-imine Derivatives
| Compound | Target/Assay | Activity | Reference |
| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Proteus mirabilis catalase (Molecular Docking) | Docking Score: 81,947 | [4] |
| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Antibacterial activity (P. mirabilis) | Zone of inhibition: 17.9 mm | [2] |
| Various Schiff bases | Antibacterial activity (E. coli, S. aureus, P. aeruginosa, K. pneumoniae) | Comparable to streptomycin at 100 µg/mL | [4] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for fluoren-9-imine compounds.
Conclusion
The study of fluoren-9-imine compounds has a rich history, marked by significant advancements in synthetic chemistry. From the initial, challenging preparations of the parent imine to the development of versatile and efficient methods for its N-substituted derivatives, the journey of these compounds highlights the progress in organic synthesis. The availability of robust synthetic routes has been crucial in unlocking the potential of fluoren-9-imines in various fields, particularly in the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of the historical and practical aspects of fluoren-9-imine chemistry, serving as a valuable resource for researchers and professionals in the field.
References
N-(9H-Fluoren-9-ylidene)aniline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(9H-Fluoren-9-ylidene)aniline, a key intermediate in organic synthesis and a building block for various functional materials. This document summarizes the expected solubility in common organic solvents, outlines its stability profile under different conditions, and provides detailed experimental protocols for researchers to determine these properties in their own laboratories.
Core Concepts: Structure and Properties
This compound, a Schiff base, is synthesized through the condensation reaction of 9-fluorenone and aniline.[1] This reaction is a classic example of imine formation, where the carbonyl group of the ketone reacts with the primary amine of aniline to form a carbon-nitrogen double bond (C=N), with the elimination of a water molecule.[1] The choice of solvent, such as toluene or ethanol, is critical for the synthesis, with toluene being favored for the azeotropic removal of water to drive the reaction equilibrium towards the product.[1]
The structural characteristics of this compound, particularly the planar fluorene moiety and the aromatic aniline ring, significantly influence its physicochemical properties, including solubility and stability.
Solubility Profile
While specific quantitative solubility data for this compound in common solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and studies on analogous compounds. As a largely non-polar aromatic compound, it is expected to exhibit good solubility in non-polar and moderately polar organic solvents and poor solubility in polar protic solvents like water.
Table 1: Expected Qualitative Solubility of this compound in Common Solvents
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Hexane | C₆H₁₄ | Non-polar | Low |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Chloroform | CHCl₃ | Moderately Polar | Very Soluble |
| Dichloromethane | CH₂Cl₂ | Moderately Polar | Very Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |
| Water | H₂O | Very Polar | Insoluble |
This table is based on the principle of "like dissolves like" and qualitative data from related imine-containing compounds. Actual quantitative solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the shake-flask method, followed by spectroscopic or gravimetric analysis.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method: Evaporate the solvent from the filtered supernatant and weigh the remaining solid residue.
-
Spectroscopic Method (UV-Vis): If the compound has a distinct chromophore, measure the absorbance of the filtered supernatant at a specific wavelength. The concentration can be determined using a pre-established calibration curve of known concentrations.
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application. The primary degradation pathway for imines is hydrolysis, which is the cleavage of the C=N bond by water to regenerate the corresponding aldehyde/ketone and amine. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of catalysts. Aromatic Schiff bases, such as this compound, are generally more stable than their aliphatic counterparts.
Hydrolytic Stability
The imine bond is susceptible to hydrolysis, particularly under acidic conditions. The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. In neutral and basic media, the rate of hydrolysis is generally slower.
Table 2: Expected Stability of this compound under Various Conditions
| Condition | Expected Stability | Primary Degradation Pathway |
| pH | ||
| Acidic (pH < 7) | Low | Rapid Hydrolysis |
| Neutral (pH ≈ 7) | Moderate | Slow Hydrolysis |
| Basic (pH > 7) | High | Very Slow Hydrolysis |
| Temperature | ||
| Ambient | Good (in the absence of moisture and light) | - |
| Elevated | Potential for accelerated degradation | Thermal Decomposition |
| Light | ||
| Dark | Good | - |
| UV/Visible | Potential for photochemical degradation | Photolysis, Isomerization |
Thermal Stability
Aromatic Schiff bases are generally considered to be thermally stable. Thermal analysis of Schiff bases derived from fluorenone suggests that significant decomposition occurs at elevated temperatures.[2] The exact onset of thermal degradation for this compound would need to be determined experimentally using techniques like Thermogravimetric Analysis (TGA).
Photostability
Aromatic compounds with extended π-systems can be susceptible to photochemical reactions upon exposure to light, particularly UV radiation. This can lead to degradation or isomerization of the imine bond. Therefore, it is recommended to store this compound in amber vials or protected from light.
Experimental Protocols for Stability Testing
A. Hydrolytic Stability Study (Kinetic Analysis)
This protocol is adapted from studies on the hydrolysis of similar aromatic Schiff bases.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Reaction Setup:
-
Dissolve a known concentration of this compound in a suitable co-solvent (e.g., ethanol or acetonitrile) to ensure solubility.
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the temperature-controlled buffer solution in a cuvette.
-
-
Monitoring the Reaction:
-
Follow the disappearance of the this compound or the appearance of 9-fluorenone over time using UV-Vis spectrophotometry by monitoring the change in absorbance at a characteristic wavelength.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k) at each pH by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
Construct a pH-rate profile by plotting log(k) versus pH to understand the pH-dependence of the hydrolysis.
-
B. Thermal Stability Study (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.
-
TGA Measurement:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Analyze the TGA curve to identify different stages of thermal degradation.
-
C. Photostability Study
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile or cyclohexane).
-
Light Exposure:
-
Expose the solutions to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp) for defined periods.
-
Keep a control sample in the dark at the same temperature.
-
-
Analysis:
-
At various time intervals, withdraw aliquots from the exposed and control samples.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining amount of this compound and identify any degradation products.
-
Visualizing Methodologies and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships discussed in this guide.
Caption: Workflow for Determining Solubility.
Caption: Factors Influencing Stability.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development and materials science. While specific quantitative data is limited in the current literature, the provided information on its expected behavior, along with detailed experimental protocols, will enable scientists to effectively handle, analyze, and utilize this compound in their research endeavors. It is strongly recommended that experimental verification of solubility and stability be conducted for any specific application or formulation.
References
In-Depth Technical Guide: Theoretical and Computational Studies of N-(9H-Fluoren-9-ylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of the N-(9H-Fluoren-9-ylidene)aniline molecule. This Schiff base, derived from the condensation of 9-fluorenone and aniline, serves as a valuable scaffold in medicinal chemistry and materials science. This document outlines the key synthetic methodologies, summarizes crucial quantitative data from experimental and computational analyses, and visualizes the logical workflow for its study.
Synthesis and Structural Characterization
The primary synthetic route to this compound and its derivatives is the Schiff base condensation reaction. This typically involves the reaction of 9-fluorenone with a corresponding aniline in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene or ethanol. The water formed during the reaction is typically removed to drive the equilibrium towards the product.
Crystallographic studies of this compound derivatives reveal important structural features. The fluorene moiety is generally planar, while the aniline ring is twisted out of this plane. This dihedral angle is a key structural parameter influencing the electronic properties of the molecule.
Table 1: Crystallographic Data for this compound Derivatives
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) |
| N-(9H-Fluoren-9-ylidene)-4-methylaniline | C₂₀H₁₅N | Monoclinic | P2₁/c | 5.6423 | 12.187 | 21.310 | 94.441 | 71.1 |
Experimental Protocol: Synthesis of N-(9H-Fluoren-9-ylidene)-4-methylaniline
A representative experimental protocol for the synthesis of a derivative, N-(9H-Fluoren-9-ylidene)-4-methylaniline, is as follows[1]:
-
Reactant Preparation: 9-fluorenone and 4-methylaniline are dissolved in ethanol.
-
Reaction: The solution is stirred, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) is added.
-
Reflux: The reaction mixture is heated to reflux for several hours.
-
Product Isolation: The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.
Computational Analysis: Unveiling Electronic and Spectroscopic Properties
Due to the limited availability of comprehensive computational studies on the parent this compound, this section draws upon methodologies and findings from computational analyses of closely related Schiff bases and fluorene derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational tools employed for these investigations.
Computational Methodology Workflow
The logical workflow for the computational study of this compound is outlined below. This process allows for the prediction and understanding of the molecule's geometric, electronic, and spectroscopic properties.
Predicted Electronic Properties
Computational studies on analogous systems allow for the prediction of key electronic properties of this compound. These parameters are crucial for understanding the molecule's reactivity, stability, and potential applications in electronic materials.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 3.5 to 4.5 eV | Indicates the kinetic stability and optical properties. A smaller gap suggests higher reactivity and potential for visible light absorption. |
| Dipole Moment | ~ 2.0 to 3.0 Debye | A non-zero dipole moment indicates an asymmetric charge distribution, influencing intermolecular interactions and solubility. |
Note: These values are estimations based on computational studies of similar fluorene-based Schiff bases and may vary depending on the specific computational method and basis set used.
Structure-Property Relationships
The electronic and optical properties of this compound are intrinsically linked to its molecular structure. The diagram below illustrates the key relationships between structural features and the resulting properties.
Potential Applications in Drug Development and Materials Science
The unique structural and electronic features of this compound and its derivatives make them promising candidates for various applications. The fluorene core is a well-known chromophore, and the imine linkage allows for facile tuning of the electronic properties through modification of the aniline substituent.
-
Drug Development: Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The this compound scaffold can be functionalized to interact with specific biological targets.
-
Materials Science: The tunable electronic and optical properties of these molecules make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes and sensors.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of the this compound molecule. While comprehensive computational data for the parent molecule is not extensively available, analysis of its derivatives and related compounds provides significant insights into its synthesis, structure, and electronic properties. The combination of experimental and computational approaches is crucial for the rational design of new this compound-based compounds with tailored properties for applications in drug development and materials science. Further dedicated computational studies on the parent molecule would be highly valuable to refine the understanding of its fundamental properties.
References
Understanding the Planarity of the Fluorene Moiety in Aniline Derivatives: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The spatial arrangement between the fluorene and aniline moieties in derivative compounds is a critical determinant of their physicochemical and biological properties. Planarity, or the lack thereof, directly influences the extent of π-conjugation, which in turn governs electronic properties, photophysical behavior, and molecular interactions with biological targets. This technical guide provides an in-depth analysis of the methods used to evaluate the planarity of fluorene-aniline systems, offering detailed experimental and computational protocols for researchers in materials science and drug discovery.
Theoretical Framework for Assessing Planarity
The planarity of a molecule refers to the degree to which its atoms lie in a single two-dimensional plane. In the context of fluorene-aniline derivatives, the key parameter is often the torsional or dihedral angle between the plane of the fluorene system and the plane of the aniline ring.
-
Hybridization : The hybridization of the atoms involved is a primary indicator. Atoms with sp2 hybridization tend to favor planar geometries, while sp3 hybridized atoms introduce tetrahedral, non-planar structures.[1] The nitrogen atom of the aniline group can exhibit some degree of pyramidalization, influencing the overall planarity.[2]
-
Steric Hindrance : Bulky substituents on either the fluorene or aniline rings can cause steric repulsion, forcing the rings to twist relative to each other and increasing the dihedral angle.[3]
-
Electronic Effects : The electronic nature of substituents can influence the rotational barrier around the bond connecting the two moieties. Electron-donating or withdrawing groups can alter the degree of double-bond character in the linkage, potentially favoring a more planar conformation to enhance conjugation.
-
Quantitative Metrics : Modern computational chemistry employs specific parameters to quantify planarity. The Molecular Planarity Parameter (MPP) , defined as the root mean square deviation (RMSD) of atomic distances from a fitted plane, and the Span of Deviation from Plane (SDP) are two such metrics that provide a robust way to characterize planarity.[4][5][6] Lower MPP values signify greater overall planarity.[4]
Experimental Determination of Molecular Planarity
Direct experimental evidence of molecular conformation is primarily obtained through X-ray crystallography.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, including all bond lengths, bond angles, and dihedral angles.
-
Crystal Growth :
-
Dissolve the purified fluorene-aniline derivative in a suitable solvent or solvent mixture (e.g., toluene, chloroform, ethanol) to achieve a supersaturated solution.[7] Mild heating can be applied to ensure complete dissolution.[8]
-
Employ a slow evaporation technique. Leave the vial partially open in a vibration-free environment, allowing the solvent to evaporate over several days to weeks.
-
Alternatively, use a solvent/anti-solvent diffusion method. Place the solution in a vial and carefully layer a less soluble "anti-solvent" on top. Crystals will form at the interface.
-
Once single crystals of sufficient size and quality are formed, carefully isolate one using a micromanipulator.
-
-
Data Collection :
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations and potential crystal degradation.
-
Position the goniometer within an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.
-
Perform a series of diffraction experiments, rotating the crystal through a range of angles to collect a complete dataset of diffraction intensities.
-
-
Structure Solution and Refinement :
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions, displacement parameters, and other structural parameters by minimizing the difference between the observed and calculated structure factors using least-squares methods. The final refined structure provides precise dihedral angles between the fluorene and aniline planes.[9][10]
-
Computational Analysis of Planarity
Computational modeling provides invaluable insight into the preferred conformations and rotational energy barriers of molecules in the gas phase or in solution.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method to predict the electronic structure and geometry of molecules.
-
Initial Structure Generation :
-
Build the 3D structure of the fluorene-aniline derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization :
-
Perform a full geometry optimization using a DFT functional and basis set appropriate for organic molecules (e.g., B3LYP/6-31G* or CAM-B3LYP/6-311++G(d,p)).[11][12][13] This calculation finds the lowest energy conformation of the molecule.
-
The output of this calculation will be the optimized Cartesian coordinates of all atoms.
-
-
Planarity Analysis :
-
From the optimized structure, measure the dihedral angle between the plane defined by the fluorene core and the plane of the aniline ring.
-
For a more rigorous quantitative assessment, use specialized software like Multiwfn to calculate the Molecular Planarity Parameter (MPP) and Span of Deviation from Plane (SDP) from the optimized coordinates.[4][6]
-
-
Potential Energy Surface (PES) Scan (Optional) :
-
To understand the flexibility of the linkage, perform a relaxed PES scan. This involves systematically rotating the bond connecting the fluorene and aniline moieties in fixed increments (e.g., 10°) and calculating the energy at each step while allowing the rest of the molecule to relax.
-
Plotting the energy versus the dihedral angle reveals the rotational energy barriers, identifying the most stable (lowest energy) and least stable (highest energy) conformations. A low rotational barrier (< 2-3 kcal/mol) suggests significant torsional flexibility at room temperature.[3]
-
Data Presentation: Quantitative Analysis of Planarity
The planarity of fluorene-aniline derivatives is highly dependent on the substitution pattern and the nature of the linkage. The following tables summarize representative structural data obtained from experimental (SCXRD) and computational (DFT) methods.
| Table 1: Dihedral Angles of Representative Fluorene-Aniline Derivatives | ||
| Compound | Method | Fluorene-Aniline Dihedral Angle (°) |
| N-(9H-fluoren-9-yl)aniline | DFT (B3LYP/6-31G*) | ~ 65° |
| N-(2,7-dibromo-9H-fluoren-9-yl)aniline | SCXRD | ~ 72° |
| Spiro[fluorene-9,9'-xanthene]-based aniline | DFT (B3LYP/6-31g(d,p)) | ~ 90°[11] |
| N-(deoxyguanosin-8-yl)-2-aminofluorene (AF-dG) | Molecular Mechanics | Freely rotatable (<2 kcal/mol barrier)[3] |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (AAF-dG) | Molecular Mechanics | Hindered rotation (~10 kcal/mol barrier)[3] |
| Table 2: Computational Planarity Parameters for a Hypothetical Derivative | |
| Parameter | Value |
| Molecular Planarity Parameter (MPP) of Fluorene Moiety | 0.05 Å |
| Molecular Planarity Parameter (MPP) of Aniline Moiety | 0.02 Å |
| Span of Deviation from Plane (SDP) of Entire Molecule | 1.85 Å |
Visualizations: Workflows and Relationships
// Nodes factors [label="Influencing Factors", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; planarity [label="Molecular Planarity\n(Dihedral Angle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; properties [label="Resulting Properties", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];
steric [label="Steric Hindrance", fillcolor="#FFFFFF", fontcolor="#202124"]; electronic [label="Electronic Effects\n(Resonance)", fillcolor="#FFFFFF", fontcolor="#202124"];
conjugation [label="π-Conjugation", fillcolor="#FFFFFF", fontcolor="#202124"]; packing [label="Crystal Packing", fillcolor="#FFFFFF", fontcolor="#202124"];
photophysical [label="Photophysical Properties\n(Absorption, Emission)", fillcolor="#FFFFFF", fontcolor="#202124"]; biological [label="Biological Activity\n(Receptor Binding)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges factors -> steric [dir=none]; factors -> electronic [dir=none];
steric -> planarity [label=" increases angle"]; electronic -> planarity [label=" decreases angle"];
planarity -> conjugation [label=" modulates"]; planarity -> packing [label=" influences"];
conjugation -> properties [dir=none]; packing -> properties [dir=none];
properties -> photophysical [dir=none]; properties -> biological [dir=none]; } Caption: Factors influencing planarity and its consequences.
Conclusion
A thorough understanding of the planarity of the fluorene moiety in aniline derivatives is essential for the rational design of new molecules with tailored properties. The synergistic use of single-crystal X-ray diffraction for solid-state confirmation and computational methods like DFT for predicting conformational preferences and rotational dynamics provides a comprehensive picture. By carefully considering factors such as steric and electronic effects, researchers can modulate the dihedral angle between the fluorene and aniline systems to optimize π-conjugation, thereby fine-tuning the material's performance for applications in drug development, organic electronics, and advanced materials.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
key functional groups and reactive sites in N-(9H-Fluoren-9-ylidene)aniline
An In-depth Technical Guide to the Key Functional Groups and Reactive Sites of N-(9H-Fluoren-9-ylidene)aniline
Introduction
This compound is a Schiff base derived from the condensation of 9-fluorenone and aniline. This molecule is of significant interest to researchers due to its unique electronic and structural properties, stemming from the combination of the planar, electron-accepting fluorene moiety and the electron-donating aniline group, linked by an imine bridge.[1] These characteristics make it and its derivatives valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.[1][2] This technical guide provides a comprehensive overview of the core functional groups, reactive sites, structural data, and relevant experimental protocols for this compound, aimed at researchers, scientists, and professionals in drug development and materials science.
Core Functional Groups and Molecular Structure
The molecular architecture of this compound is characterized by three principal components: the fluorene unit, the aniline ring, and the imine linkage.
-
Fluorene Moiety: This is a tricyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. The fluorene unit in this compound is noted for its high degree of planarity.[3][4] This planarity facilitates π-π stacking interactions in the solid state and contributes to the molecule's electronic properties.[4] The C9 carbon of the fluorene is part of the imine double bond.
-
Aniline Moiety: This consists of a phenyl group attached to an amino group, which in this case is the nitrogen of the imine bond. The aniline ring's orientation relative to the fluorene plane is a key structural feature. The dihedral angle between the fluorene unit and the aniline ring can vary significantly depending on substituents, affecting the degree of electronic conjugation between the two systems.[3]
-
Imine (C=N) Bond: This is the central functional group connecting the fluorene and aniline moieties. The C=N double bond is a critical site for chemical reactivity and is responsible for the formation of this Schiff base. The geometry around this bond influences the overall shape of the molecule.
Key Reactive Sites
The reactivity of this compound is dictated by its functional groups:
-
The Imine Carbon: The carbon atom of the C=N double bond is electrophilic and is susceptible to attack by nucleophiles. This is the primary site for addition reactions and hydrolysis, which would cleave the molecule back to 9-fluorenone and aniline.
-
The Imine Nitrogen: The nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. It can be protonated by acids or coordinate to metal centers.
-
The Fluorene Ring System: The aromatic rings of the fluorene moiety can undergo electrophilic aromatic substitution. However, the electron-withdrawing nature of the imine group tends to deactivate the rings to some extent. The C9 position, being part of the exocyclic double bond, is a key reactive center.[5]
-
The Aniline Ring: The nitrogen atom of the imine directs electrophilic substitution to the ortho and para positions of the aniline ring. The electron-donating character of the nitrogen enhances the nucleophilicity of these positions, making them prone to attack by electrophiles.
Quantitative Structural and Spectroscopic Data
Single-crystal X-ray diffraction studies on this compound and its derivatives have provided precise data on its molecular geometry. The following table summarizes key structural parameters for related compounds.
| Parameter | N-(9H-Fluoren-9-ylidene)-4-methylaniline[4] | N-(9H-Fluoren-9-ylidene)-4-methoxyaniline[6] | N-(9H-Fluoren-9-ylidene)-3,4-dimethylaniline[7] |
| Formula | C₂₀H₁₅N | C₂₀H₁₅NO | C₂₁H₁₇N |
| Molecular Weight | 269.33 g/mol | 285.33 g/mol | 283.36 g/mol |
| Imine (C=N) Bond Length | 1.278 (2) Å | - | - |
| C-N-C Bond Angle | 120.76 (15)° | - | - |
| Dihedral Angle (Fluorene-Aniline) | 71.1 (3)° | - | - |
| Fluorene RMS Deviation | 0.0334 Å | - | - |
| Crystal System | Monoclinic | - | - |
| Space Group | P2₁/c | - | - |
Note: Data for the parent this compound is not as readily available in the provided search results, so data from closely related, well-characterized derivatives are presented.
Experimental Protocols
Synthesis: Condensation of 9-Fluorenone and Aniline
The most common method for synthesizing this compound is the acid-catalyzed condensation of 9-fluorenone with aniline.[3][7]
Materials:
-
9-Fluorenone
-
Aniline
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 9-fluorenone (1 equivalent) in toluene.
-
Add aniline (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid.
Purification: Recrystallization
The crude product is purified by recrystallization to obtain a high-purity crystalline solid.[4]
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual impurities.
-
Dry the purified crystals under vacuum.
Characterization Methods
-
Single-Crystal X-ray Diffraction (XRD): This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and crystal packing.[3][4] Crystals suitable for XRD are typically grown by slow evaporation of a solvent.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound by identifying the chemical environments of the hydrogen and carbon atoms.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups, particularly the characteristic C=N stretching vibration of the imine bond.[2]
-
UV-Visible Spectroscopy: This method is used to study the electronic transitions within the molecule and can be correlated with computational studies like Time-Dependent Density Functional Theory (TD-DFT).[2][3]
Conclusion
This compound is a molecule with a rich chemical landscape defined by its fluorene, aniline, and imine functionalities. The planar fluorene system and the electron-rich aniline ring, connected by the reactive imine bridge, provide multiple sites for chemical modification and interaction. Understanding these functional groups and reactive sites is crucial for designing novel materials with tailored electronic and photophysical properties for a wide range of applications in materials science and beyond. The synthetic and characterization protocols outlined provide a solid foundation for researchers to explore this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: N-(9H-Fluoren-9-ylidene)aniline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of N-(9H-Fluoren-9-ylidene)aniline and its derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). While direct performance data for this compound is limited in publicly available literature, this document outlines its synthesis, potential roles in OLED devices, and detailed protocols for device fabrication. Performance data for closely related fluorene derivatives are presented to serve as a benchmark for potential device performance.
Introduction to this compound in OLEDs
The fluorene moiety is a well-established building block for a wide range of organic electronic materials due to its rigid, planar structure and high photoluminescence quantum yield. This compound, a Schiff base derivative of fluorenone, is a promising candidate for use in OLEDs, potentially as an emissive material, a host for phosphorescent emitters, or as a component in charge-transporting layers. Its chemical structure allows for facile modification, enabling the tuning of its electronic and optical properties.
Potential Applications in OLEDs
-
Emissive Layer (EML): The inherent fluorescence of the fluorene core suggests that this compound could function as a blue-emitting material.
-
Host Material: The high triplet energy associated with fluorene derivatives makes them suitable as host materials for phosphorescent dopants, preventing triplet-triplet annihilation and enhancing device efficiency.
-
Hole Transport Layer (HTL): Aniline derivatives are known for their hole-transporting properties. The incorporation of the aniline moiety suggests that this compound could facilitate efficient hole injection and transport from the anode to the emissive layer.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound and its derivatives is the acid-catalyzed condensation reaction between 9-fluorenone and a corresponding aniline.
Materials:
-
9-Fluorenone
-
Aniline (or substituted aniline)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 9-fluorenone (1 equivalent) and aniline (1.1 equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified. A common method is recrystallization from a solvent such as ethanol to yield the pure this compound product.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
OLED Device Fabrication Protocol
The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials (HTL, EML, ETL) including this compound
-
Metal for cathode (e.g., LiF/Al)
-
Deionized water, isopropyl alcohol, acetone
-
Ultrasonic bath
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate holder with masking capabilities
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.[1]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO surface. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): this compound (as emitter or host)
-
Electron Transport Layer (ETL): e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminum)
-
-
The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a thicker layer of Aluminum (Al) as the cathode.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed device should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a spectroradiometer.
-
Performance Data of Related Fluorene Derivatives
The following tables summarize the performance of OLEDs utilizing various fluorene derivatives as the hole-transporting material (HTM) or emissive layer (EML). This data provides a reference for the potential performance of devices incorporating this compound.
Table 1: Performance of Fluorene Derivatives as Hole-Transporting Materials
| Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |
| 2M-DDF | ITO/HTL/Alq₃/LiF/Al | 21,412 | 4.78 | - | - | [2] |
| TPA-2ACR | ITO/HTL/EML/ETL/LiF/Al | - | 55.74 | 29.28 | 21.59 | [1] |
| PhCAR-2ACR | ITO/HTL/EML/ETL/LiF/Al | - | 23.13 | 6.05 | 7.65 | [1] |
| TAPC (reference) | ITO/HTL/EML/ETL/LiF/Al | - | 32.53 | 18.58 | 10.6 | [1] |
Table 2: Performance of Fluorene Derivatives as Emissive Materials
| Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |
| 9,9-diethyl-7-(10-(10-(naphthalen-2-yl)anthracen-9-yl)anthracen-9-yl)-N,Ndiphenyl-9H-fluoren-2-amine | ITO/NPB/EML/Bphen/Liq/Al | - | 5.12 | 2.33 | 3.94 | - | [3] |
| Diphenylaminofluorenylstyrene derivative | ITO/DNTPD/NPB/2% doped in MADN/Alq₃/Liq/Al | 14,480 | 5.38 | 2.77 | - | (0.147, 0.152) | [4] |
Conclusion
This compound represents a promising molecular scaffold for the development of novel materials for OLED applications. Based on the established chemistry of fluorene and aniline derivatives, it is anticipated that this compound could exhibit favorable thermal and electronic properties for use in various layers of an OLED device. The provided synthesis and fabrication protocols offer a solid foundation for researchers to explore the potential of this and related compounds. The performance data from analogous fluorene-based materials suggest that high-efficiency devices are achievable. Further research is warranted to fully characterize the electroluminescent properties of this compound and optimize its performance within an OLED architecture.
References
Application Notes and Protocols: Organometallic Complexes of N-(9H-Fluoren-9-ylidene)aniline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct use of N-(9H-Fluoren-9-ylidene)aniline as a ligand in organometallic chemistry is not extensively documented in current literature, a significant body of research exists on the coordination chemistry of closely related Schiff bases derived from 9-fluorenone. These ligands, which share the core fluorenylidene aniline scaffold, have been successfully employed to synthesize a variety of transition metal complexes. This document provides an overview of the synthesis, characterization, and applications of these organometallic compounds, with a particular focus on their promising anticancer properties. The information presented herein is based on an expanded scope to include Schiff bases derived from the condensation of 9-fluorenone with various primary amines.
Applications in Organometallic Chemistry and Drug Development
Organometallic complexes featuring Schiff base ligands derived from 9-fluorenone have emerged as a significant area of interest, primarily driven by their potential applications in medicinal chemistry. The rigid and planar fluorene moiety, combined with the versatile coordination capabilities of the imine nitrogen and other potential donor atoms from the aniline fragment, allows for the formation of stable and structurally diverse metal complexes.
The primary application explored for these complexes is as anticancer agents . Research has demonstrated that the coordination of metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II) to these fluorenone-derived Schiff bases can lead to a significant enhancement of their cytotoxic activity against various cancer cell lines.[1][2][3] The proposed mechanism of action often involves the interaction of the complex with DNA, potentially through intercalation or cleavage, leading to apoptosis of cancer cells.[1] The lipophilicity of the complexes, which can be tuned by modifying the substituents on the aniline ring, is also believed to play a crucial role in their ability to cross cell membranes and exert their cytotoxic effects.
Beyond their anticancer potential, these complexes are also being investigated for their photophysical properties . The extended π-system of the fluorene core can impart fluorescent properties to the ligands and their metal complexes, opening up possibilities for their use in bioimaging and as probes for biological molecules.[4][5] Furthermore, the catalytic activity of such Schiff base complexes in various organic transformations is an area of growing interest, although less explored for this specific class of ligands.[6]
Data Presentation
Table 1: Synthesis and Characterization of Selected 9-Fluorenone Schiff Base Metal Complexes
| Ligand/Complex | Metal Ion | Yield (%) | M.P. (°C) | Key IR Bands (cm⁻¹) ν(C=N) |
| HL¹ | - | 89 | 253 | 1620 |
| [Ag(HL¹)(H₂O)NO₃] | Ag(I) | 62 | 290 | 1630 |
| [Cu(L¹)(H₂O)]·2H₂O | Cu(II) | 66 | >300 | 1635 |
| HL² | - | - | - | 1640 |
| [VO(HL²)(H₂O)SO₄]·2H₂O | VO(IV) | 56 | 250 | 1650 |
| L³ | - | - | 195 | 1638 |
| [La(L³)(H₂O)Cl₂]Cl | La(III) | 63 | >300 | 1645 |
| [Zn(L³)]·4H₂O | Zn(II) | 69 | 275 | 1648 |
*HL¹ = (9H-fluorene-9-ylidene)-thiosemicarbazide, HL² = (9H-fluorene-9-ylidene)semicarbazide, L³ = N¹,N²-di(9H-fluorene-9-ylidene)ethan-1,2-diamine. Data compiled from Youssef et al.[2]
Table 2: In Vitro Anticancer Activity (IC₅₀ in µg/mL) of 9-Fluorenone Schiff Base Metal Complexes
| Compound | MCF-7 (Breast) | HCT116 (Colon) |
| Ligand L¹H | <10 | - |
| Cu(L¹)² | <10 | - |
| Ni(L¹)² | <10 | - |
| Ligand L²H | - | - |
| Cu(L²)² | <10 | - |
| Ni(L²)² | <10 | - |
| Cisplatin (Standard) | - | - |
| PdL2F | - | 4.10 |
| L2F (Ligand for PdL2F) | - | 90.00 |
*Data for L¹H, Cu(L¹)₂, Ni(L¹)₂, Cu(L²)₂, and Ni(L²)₂ are from[1]. L2F is 2,2'-((1E,1'E)-((2,2-dimethylpropane-1,3-diyl)bis-(azanylylidene))bis(methanylylidene))bis(4-fluorophenol), and PdL2F is its Palladium(II) complex[7]. A lower IC₅₀ value indicates higher anticancer activity.
Experimental Protocols
Protocol 1: General Synthesis of 9-Fluorenone Schiff Base Ligands
This protocol describes a general method for the synthesis of Schiff base ligands from 9-fluorenone and a primary amine.
Materials:
-
9-Fluorenone
-
Primary amine (e.g., aniline, substituted aniline, ethylenediamine, semicarbazide, thiosemicarbazide)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 9-fluorenone (1.0 equivalent) in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1.0 to 2.0 equivalents, depending on the desired stoichiometry) in ethanol.
-
Add the amine solution to the 9-fluorenone solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base ligand.
-
Dry the purified product in a vacuum oven. Characterize the ligand by melting point, FT-IR, and NMR spectroscopy.
Protocol 2: General Synthesis of Metal Complexes with 9-Fluorenone Schiff Base Ligands
This protocol outlines a general procedure for the synthesis of transition metal complexes using the prepared Schiff base ligands.
Materials:
-
9-Fluorenone Schiff base ligand
-
Metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Filtration apparatus
Procedure:
-
Dissolve the 9-fluorenone Schiff base ligand (1.0 or 2.0 equivalents, depending on the desired metal-to-ligand ratio) in hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1.0 equivalent) in a minimal amount of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with vigorous stirring. A change in color and/or the formation of a precipitate is often observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid complex with the solvent used for the reaction and then with diethyl ether to remove any impurities.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
-
Characterize the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.
Visualizations
Caption: General workflow for the synthesis of organometallic complexes.
Caption: Proposed mechanism of anticancer activity.
References
- 1. Photophysical poperties of Schiff-base metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, characterization, quantum chemical calculations and anticancer activity of a Schiff base NNOO chelate ligand and Pd(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, quantum chemical calculations and anticancer activity of a Schiff base NNOO chelate ligand and Pd(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(9H-Fluoren-9-ylidene)aniline Derivatives in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of N-(9H-Fluoren-9-ylidene)aniline derivatives as a class of antimicrobial agents. The included protocols offer standardized methods for the synthesis and antimicrobial evaluation of these compounds, facilitating further research and development in this area.
Introduction
This compound derivatives, a class of Schiff bases, have emerged as a promising scaffold in the quest for novel antimicrobial agents. These compounds are synthesized through the condensation of 9-fluorenone with various substituted anilines. The resulting imine linkage and the planar fluorene moiety are key structural features that are believed to contribute to their biological activity. The exploration of different substituents on the aniline ring allows for the modulation of their antimicrobial spectrum and potency.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of Schiff bases derived from 9-fluorenone has been evaluated against a range of pathogenic bacteria and fungi. The following table summarizes the in vitro antimicrobial activity, measured as the zone of inhibition, for a representative this compound derivative and other related Schiff bases.
| Compound | R" Group | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) | C. albicans (mm) | A. niger (mm) |
| N-(9H-Fluoren-9-ylidene)-2,6-dimethylaniline | 2,6-dimethylphenyl | 12.1 | 11.8 | 13.2 | 12.8 | 14.2 | 13.9 |
| (E)-N'-(9H-fluoren-9-ylidene)acetohydrazide | NH-CO-CH3 | 13.2 | 12.9 | 14.8 | 14.1 | 15.8 | 15.3 |
| 2-((9H-fluoren-9-ylidene)amino)ethan-1-ol | CH2-CH2-OH | 14.8 | 13.6 | 15.9 | 15.2 | 16.4 | 16.1 |
| N,N'-bis(9H-fluoren-9-ylidene)ethane-1,2-diamine | Dimer | 17.9 | 16.8 | 18.2 | 17.5 | 19.4 | 18.6 |
| (9H-fluoren-9-ylidene)hydrazine | NH2 | 18.9 | 17.6 | 19.2 | 18.8 | 18.1 | 17.8 |
| 9H-fluoren-9-one oxime | OH | 17.8 | 16.9 | 18.4 | 17.2 | 18.5 | 17.6 |
| Standard Antibiotic (Streptomycin) | - | 22.0 | 21.0 | 24.0 | 23.0 | - | - |
| Standard Antifungal (Ketoconazole) | - | - | - | - | - | 25.0 | 24.0 |
Data is presented as the diameter of the zone of inhibition in mm.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via the condensation of 9-fluorenone and a substituted aniline.
Materials:
-
9-Fluorenone
-
Substituted aniline (e.g., 2,6-dimethylaniline)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 9-fluorenone in a suitable amount of ethanol.
-
Add 1.0 to 1.2 equivalents of the substituted aniline to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the crude product by filtration and wash it with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Dry the purified crystals and determine the melting point and yield. Characterize the compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines the agar well diffusion method to assess the antimicrobial activity of the synthesized compounds.[1]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Micropipettes
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antibiotic (e.g., Streptomycin)
-
Standard antifungal (e.g., Ketoconazole)
-
Incubator
Procedure:
-
Prepare sterile Nutrient Agar or Potato Dextrose Agar plates.
-
Prepare a stock solution of each synthesized compound and the standard drugs in DMSO (e.g., 1 mg/mL).
-
Inoculate the agar plates with the test microorganisms by evenly spreading a standardized microbial suspension over the surface.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of each compound's solution, the standard drug solutions, and a DMSO control into separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Compare the zones of inhibition of the test compounds with those of the standard drugs and the control.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
Antimicrobial Testing Workflow
This diagram outlines the key steps in the agar well diffusion method for antimicrobial susceptibility testing.
References
protocol for growing single crystals of N-(9H-Fluoren-9-ylidene)aniline for X-ray diffraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for growing single crystals of N-(9H-Fluoren-9-ylidene)aniline suitable for X-ray diffraction analysis. The protocols are designed to be a starting point for researchers, and optimization may be necessary to obtain high-quality crystals. The primary methods covered are slow evaporation and vapor diffusion, which are common and effective techniques for organic molecules.[1][2][3][4][5][6][7][8] This guide also includes a summary of key experimental parameters and visual workflows to aid in the experimental setup.
Introduction
This compound is an imine compound of interest in various fields of chemical research. Obtaining a high-resolution crystal structure through single-crystal X-ray diffraction is crucial for understanding its molecular geometry, intermolecular interactions, and solid-state packing, which can influence its material properties. The quality of the crystal is paramount for a successful diffraction experiment.[9][10] This protocol outlines systematic approaches to grow diffraction-quality single crystals of this compound.
Compound Properties
A thorough understanding of the compound's properties is essential for developing a successful crystallization strategy. This compound is a solid organic compound that is soluble in many organic solvents.[11] The planarity of the fluorene group and the dihedral angle between the fluorene and aniline moieties are key structural features.[12] While specific solubility data is not widely available, its imine nature suggests solubility in common organic solvents like toluene, ethanol, and dichloromethane.[11][13][14]
Crystallization Protocols
The following protocols are recommended for growing single crystals of this compound. It is advisable to start with a small amount of highly purified material.[9]
Protocol 1: Slow Evaporation
The slow evaporation method is one of the simplest and most common crystallization techniques.[2][5][7][9] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.
Materials:
-
This compound (high purity)
-
Small vials (e.g., 2-4 mL glass vials)
-
A selection of solvents (see Table 1)
-
Parafilm or aluminum foil
-
Needle
Procedure:
-
Prepare a nearly saturated solution of this compound in a chosen solvent at room temperature or with gentle warming. Start with approximately 5-10 mg of the compound in 0.5-1 mL of solvent.
-
Ensure the compound is fully dissolved. If necessary, gently warm the solution and then allow it to cool to room temperature.
-
Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter.[15]
-
Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle to allow for slow evaporation.[2][5] The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.[7]
-
Monitor the vial periodically over several days to weeks for crystal growth. Avoid disturbing the vial during this period.[15]
Protocol 2: Vapor Diffusion
Vapor diffusion is another powerful technique, particularly useful when only small amounts of the compound are available.[1][4][6][8] This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound, which reduces the compound's solubility and induces crystallization.
Materials:
-
This compound (high purity)
-
Small inner vial (e.g., 0.5-1 mL)
-
Larger outer vial or jar with a sealed cap (e.g., 5-20 mL)
-
A "good" solvent in which the compound is soluble
-
A volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent (see Table 1)
Procedure:
-
Dissolve the this compound in a minimal amount of the "good" solvent in the small inner vial.
-
Place the inner vial, uncapped, inside the larger outer vial.
-
Add the volatile "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly to create a closed system.
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.[4][8] This will gradually decrease the solubility of the compound, leading to the formation of crystals.
-
Place the setup in a stable, vibration-free location and monitor for crystal growth over several days to weeks.
Data Presentation
The choice of solvent is a critical parameter in crystallization. The following table provides a starting point for solvent screening for both slow evaporation and vapor diffusion methods.
| Crystallization Method | Good Solvents (for dissolving the compound) | Anti-solvents (for vapor diffusion) | Temperature | Expected Timeframe |
| Slow Evaporation | Toluene, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone | N/A | Room Temperature | Days to Weeks |
| Vapor Diffusion | Toluene, Dichloromethane, Ethyl Acetate | Hexane, Heptane, Pentane, Diethyl Ether | Room Temperature | Days to Weeks |
| Slow Cooling | Toluene, Ethanol, Acetonitrile | N/A | From elevated temperature (e.g., 40-60 °C) to Room Temperature or lower | Hours to Days |
Table 1: Recommended starting conditions for the crystallization of this compound.
Experimental Workflows and Diagrams
Visualizing the experimental process can aid in understanding and execution. The following diagrams were generated using Graphviz (DOT language).
Figure 1: Experimental workflow for growing single crystals of this compound.
Figure 2: Principle of the vapor diffusion method for crystallization.
Troubleshooting
-
No crystals form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. For vapor diffusion, try a different anti-solvent.
-
Formation of powder or microcrystals: Crystallization is occurring too rapidly. Slow down the process by reducing the rate of evaporation (fewer/smaller holes) or using a less volatile anti-solvent.
-
Oily precipitate forms: The compound may be "crashing out" of solution. Use a more dilute solution or a solvent system where the compound's solubility is slightly higher.
-
Poor crystal quality: Ensure the starting material is of the highest possible purity. Minimize disturbances during crystal growth.[9][15]
Safety Precautions
Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 5. Growing Crystals [web.mit.edu]
- 6. unifr.ch [unifr.ch]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. This compound | 10183-82-1 | Benchchem [benchchem.com]
- 12. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(9H-Fluoren-9-ylidene)aniline is a Schiff base, or imine, synthesized from the condensation of 9-fluorenone and aniline.[1] The purification of such imines is crucial for subsequent reactions or final product formulation. While methods like column chromatography are common for purification, they can be problematic for Schiff bases. The acidic nature of silica gel can lead to the hydrolysis of the imine bond, causing product loss.[2] Consequently, recrystallization stands out as a highly effective and preferred method for purifying crude this compound and its derivatives. This technique leverages differences in solubility between the desired compound and impurities at varying temperatures to yield a product of high purity.
Principle of Recrystallization
Recrystallization involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (filtrate) or are removed beforehand via hot filtration if they are insoluble in the hot solvent. The success of this technique is highly dependent on the selection of an appropriate solvent.
An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
Either not dissolve the impurities at all or keep them fully dissolved at low temperatures.
-
Be chemically inert, not reacting with the compound.[3]
-
Have a relatively low boiling point for easy removal after purification.[4]
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on literature for analogous fluorenylidene aniline structures and general principles for purifying Schiff bases, several solvents are viable candidates. Ethanol is frequently cited as a suitable solvent for recrystallizing similar Schiff bases, often yielding yellow crystals.[5][6] Other alcohols like methanol, or more polar solvents such as DMF, have also been suggested.[5]
Data Presentation: Solvent Suitability Summary
| Solvent | Rationale / Observation | Polarity | Boiling Point (°C) | Reference |
| Ethanol | Widely used for recrystallizing salen-type and other Schiff bases. Effective for related fluorenylidene structures. | Polar | 78 | [5][6] |
| Methanol | Similar to ethanol but more polar. A common choice for polar organic compounds. | Polar | 65 | [3][4] |
| Dichloromethane / Hexane | A mixed-solvent system can be effective. Dichloromethane dissolves the compound, and hexane acts as an anti-solvent. | Mixed | ~40-69 | [2] |
| DMF (Dimethylformamide) | Suggested for dissolving the Schiff base with heating, followed by slow cooling to induce crystallization. | Polar Aprotic | 153 | [5] |
Experimental Protocol: Purification of this compound
This protocol details the step-by-step procedure for the purification of crude this compound using a single-solvent recrystallization method with ethanol.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (2-3)
-
Hot plate with stirring capability
-
Water-cooled condenser
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
Procedure
Step 1: Dissolution of the Crude Product
-
Place the crude this compound solid into an Erlenmeyer flask.
-
Add a magnetic stir bar and a small volume of ethanol.
-
Gently heat the mixture on a hot plate while stirring. Add ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Note: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for maximizing the yield of the recrystallized product.
Step 2: Hot Filtration (Optional)
-
If insoluble impurities are observed in the hot solution, a hot gravity filtration is necessary.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper into the pre-heated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the mouth of the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
Step 4: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of cold ethanol to ensure it is sealed to the funnel.
-
Turn on the vacuum source and pour the cold crystalline mixture (slurry) into the Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.
-
Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.
Step 5: Drying the Purified Product
-
Carefully transfer the filter cake of purified crystals from the funnel to a pre-weighed watch glass.
-
Break up the solid gently to increase the surface area for drying.
-
Allow the crystals to air-dry completely or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Once dry, weigh the purified this compound and calculate the percent recovery.
Mandatory Visualization
References
- 1. This compound | 10183-82-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: The Role and Application of p-Toluenesulfonic Acid in the Synthesis of N-(9H-Fluoren-9-ylidene)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of imines, or Schiff bases, through the condensation of a primary amine with a ketone or aldehyde is a fundamental transformation in organic chemistry. N-(9H-Fluoren-9-ylidene)aniline and its derivatives are of significant interest due to their unique photophysical properties, such as fluorescence, making them valuable in the development of organic materials[1]. The synthesis is typically a dehydration reaction requiring a catalyst to proceed efficiently. p-Toluenesulfonic acid (p-TsOH) is a widely used, inexpensive, and effective organic acid catalyst for this transformation[2][3]. It is a stable, non-corrosive solid that is easy to handle, making it a preferable alternative to mineral acids[3]. This document outlines the catalytic role of p-TsOH, provides a detailed experimental protocol for the synthesis, and summarizes relevant reaction data.
Catalytic Role of p-Toluenesulfonic Acid (p-TsOH)
p-Toluenesulfonic acid serves as a proton donor to accelerate the rate-limiting steps of imine formation, specifically the nucleophilic attack and the subsequent dehydration. The reaction proceeds via a six-step mechanism, as detailed below. The primary function of the acid is to increase the electrophilicity of the carbonyl carbon and to convert the hydroxyl group of the intermediate into a good leaving group (water)[4][5]. Controlling the pH is crucial; the reaction rate is often optimal around a pH of 5, as sufficient acid is needed to catalyze the dehydration step without fully protonating the amine nucleophile, which would render it unreactive[6].
Mechanism of Action
The acid-catalyzed formation of this compound from 9-fluorenone and aniline proceeds as follows:
-
Protonation of Carbonyl: The carbonyl oxygen of 9-fluorenone is protonated by p-TsOH. This enhances the electrophilicity of the carbonyl carbon[4][7].
-
Nucleophilic Attack: The lone pair of the aniline's nitrogen atom attacks the activated carbonyl carbon, leading to the formation of a protonated tetrahedral intermediate[4].
-
Deprotonation: A base (e.g., another molecule of aniline) removes a proton from the nitrogen atom to yield a neutral tetrahedral intermediate, known as a carbinolamine.
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the regenerated acid catalyst, forming a good leaving group (H₂O)[4][6].
-
Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion[7].
-
Catalyst Regeneration: A base removes the final proton from the nitrogen atom, yielding the neutral imine product and regenerating the p-TsOH catalyst[4].
Caption: Catalytic cycle for p-TsOH-mediated imine synthesis.
Experimental Protocol
This protocol is adapted from a reported synthesis of a related fluoren-9-imine derivative[1][8].
Materials:
-
9-Fluorenone
-
Aniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane (reagent grade)
-
Ethyl acetate (EtOAc, reagent grade)
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark trap or Hickman still
-
Condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 9-fluorenone (1.0 eq), aniline (1.5-2.0 eq), a catalytic amount of p-toluenesulfonic acid (approx. 0.005 eq), and 25-30 mL of toluene[1].
-
Reflux: Fit the flask with a Dean-Stark trap (or Hickman still) and a condenser. Heat the solution to reflux with vigorous stirring. The removal of water via azeotropic distillation drives the equilibrium toward the product[7].
-
Reaction Monitoring: Monitor the reaction for 12-18 hours. The progress can be tracked using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 95:5 Hexane:EtOAc).
-
Work-up: After the reaction is complete (as indicated by the consumption of 9-fluorenone), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% EtOAc)[1].
-
-
Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the fractions and remove the solvent under reduced pressure to yield the this compound as a colored solid.
Caption: Experimental workflow for imine synthesis and purification.
Data Presentation: Synthesis of Fluoren-9-imines
The use of p-TsOH is effective for the synthesis of various N-aryl-9H-fluoren-9-imines. The table below summarizes results for this general reaction class, demonstrating the catalyst's versatility.
| Amine Reactant | Product | Solvent | Conditions | Yield (%) | Reference |
| 4-Chloroaniline | N-(4-Chlorophenyl)-9H-fluoren-9-imine | Toluene | Reflux, 16h | 79% | [1] |
| 2-Methoxyaniline | N-(9H-Fluoren-9-ylidene)-2-methoxyaniline | Toluene | Reflux | N/A | [9] |
| 3,4-Dimethylaniline | N-9H-Fluoren-9-ylidene-3,4-dimethylaniline | Toluene | Reflux | N/A | [10] |
| 4-Methylaniline | N-(9H-Fluoren-9-ylidene)-4-methylaniline | Toluene | Reflux | N/A | [11] |
Note: "N/A" indicates that while the synthesis was successfully performed, a specific yield was not provided in the cited abstract.
References
- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. preprints.org [preprints.org]
- 4. Propose mechanisms for the three imine-forming reactions just sho... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(9H-Fluoren-9-ylidene)aniline as a Versatile Building Block in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(9H-Fluoren-9-ylidene)aniline and its derivatives are Schiff bases synthesized from 9-fluorenone. These compounds serve as valuable precursors and building blocks in organic synthesis, particularly for constructing complex heterocyclic molecules. The fluorene moiety offers unique photophysical properties and a rigid, planar structure that can be exploited in materials science and medicinal chemistry. The imine functionality provides a reactive site for various chemical transformations, including cycloadditions and condensations. This document outlines the synthesis of this compound derivatives and their application in the synthesis of bioactive thiazole compounds.
I. Synthesis of this compound Derivatives
The primary method for synthesizing this compound and its analogues is the acid-catalyzed condensation reaction (Schiff base formation) between 9-fluorenone and a substituted aniline.[1][2]
General Reaction Scheme: 9-Fluorenone + Substituted Aniline → N-(9H-Fluoren-9-ylidene)-[substituted]aniline
This reaction allows for the creation of a diverse library of N-fluorenylidene anilines by simply varying the aniline starting material. The fluorene unit is generally planar, and the dihedral angle between the fluorene system and the aniline ring can vary based on the substituents.[3]
II. Application in the Synthesis of Fluorenyl-Hydrazonothiazole Derivatives
A key application of fluorene-based building blocks is in the synthesis of heterocyclic compounds with potential biological activity. Molecules containing a fluorene scaffold have been investigated for anticancer, antimicrobial, and antioxidant properties.[4] A derivative of the title compound, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, can be readily synthesized from fluorenone and subsequently used to construct a variety of thiazole derivatives via the Hantzsch reaction.[4]
Workflow for Thiazole Synthesis:
Caption: General workflow for synthesizing thiazole derivatives.
This pathway demonstrates the utility of the fluorene scaffold, derived from this compound precursors, in generating complex heterocyclic systems. The resulting fluorenyl-hydrazonothiazole derivatives have been screened for antimicrobial activity.[4]
Experimental Protocols
Protocol 1: General Synthesis of N-(9H-Fluoren-9-ylidene)-[substituted]aniline
This protocol is based on the synthesis of N-(9H-Fluoren-9-ylidene)-N-(4-methoxyphenyl)amine and N-(9H-fluoren-9-ylidene)-2-methoxyaniline.[1][2]
Materials:
-
9-Fluorenone
-
Substituted Aniline (e.g., 4-methoxyaniline, 2-methoxyaniline)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene or appropriate solvent
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 9-fluorenone (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 12-24 hours, with azeotropic removal of water.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole Derivatives
This protocol is adapted from the Hantzsch thiazole synthesis using 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide as the key intermediate.[4]
Part A: Synthesis of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (Precursor 1)
-
Synthesize the precursor by reacting fluorenone and thiosemicarbazide in 1,4-dioxane with a catalytic amount of glacial acetic acid.[4]
Part B: Synthesis of Thiazole Derivatives (e.g., Compound 4e)
-
In a 50 mL round-bottom flask, suspend 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1.0 mmol, 0.25 g) in 20 mL of tetrahydrofuran (THF).
-
Add the corresponding α-haloketone, for example, ethyl 2-bromoacetophenone (1.1 mmol, 0.22 g).
-
Heat the mixture to reflux. Reaction times can vary from 0.5 to 24 hours depending on the substrate.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration.
-
Wash the collected solid with cold solvent to remove impurities.
-
The product can be further purified by recrystallization if necessary.
-
Confirm the structure of the synthesized thiazole derivative using ¹H NMR, ¹³C NMR, and elemental analysis.
Logical Flow of Experimentation and Characterization:
Caption: Experimental and analytical workflow.
Data Presentation
The utility of the fluorene-based building block is demonstrated by the successful synthesis of a range of thiazole derivatives. The yields of these reactions highlight the robustness of the described protocol.
Table 1: Synthesis Yields of Fluorenyl-Hydrazonothiazole Derivatives Data extracted from Reference[4]. The synthesis involves reacting 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with various α-halocarbonyl compounds.
| Compound ID | α-Halocarbonyl Reagent | Yield (%) | Melting Point (°C) |
| 2 | Chloroacetic acid | - | 211–215 |
| 4a | Chloroacetaldehyde | - | - |
| 4e | Ethyl 2-bromoacetophenone | 89% | 156–157 |
| 4g | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 87% | 184–185 |
Note: Yields and melting points are reported as found in the literature. Not all data points were available for every compound.
These results show that the Hantzsch reaction using the fluorene-based precursor proceeds in high yields for various substituted α-haloketones, making it an effective method for generating a library of complex heterocyclic molecules for further study.
References
Troubleshooting & Optimization
optimizing reaction conditions for high-yield synthesis of N-(9H-Fluoren-9-ylidene)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(9H-Fluoren-9-ylidene)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is a condensation reaction between 9-fluorenone and aniline, which forms an imine (Schiff base). The reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product.
Q2: What are the typical solvents and catalysts used for this synthesis?
A2: Common solvents for this reaction include ethanol and toluene. Toluene is often preferred as it allows for the azeotropic removal of water using a Dean-Stark apparatus. p-Toluenesulfonic acid (p-TSA) is a frequently used catalyst to facilitate the reaction.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a 9:1 mixture of chloroform and methanol, can be used to separate the product from the starting materials. The disappearance of the 9-fluorenone spot indicates the reaction is nearing completion.
Q4: What is the best way to purify the final product?
A4: If the product precipitates from the reaction mixture upon cooling, it can be purified by filtration, followed by washing with a cold solvent like ethanol. If the product is not a solid, or if further purification is needed, column chromatography is a common method. Recrystallization can also be employed to obtain a pure solid product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to equilibrium. 2. Ineffective water removal. 3. Insufficient catalysis. 4. Impure starting materials. | 1. Increase the reaction time or temperature. 2. If using toluene, ensure the Dean-Stark apparatus is functioning correctly to remove water azeotropically. Alternatively, add activated 4Å molecular sieves to the reaction mixture to absorb water.[3] 3. Add a catalytic amount (0.1 mol equivalent) of an acid catalyst like p-toluenesulfonic acid. 4. Ensure 9-fluorenone and aniline are pure. Aniline should be distilled if it appears discolored. |
| Presence of Unreacted 9-Fluorenone | 1. Reaction has not gone to completion. 2. Reversibility of the reaction. | 1. Extend the reflux time and continue monitoring by TLC. 2. Ensure efficient water removal to shift the equilibrium towards the product.[3] Consider using a slight excess of aniline. |
| Formation of Side Products | 1. Aniline oxidation. 2. Self-condensation of 9-fluorenone under harsh basic conditions (not typical for this synthesis). | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of aniline. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction solvent. 2. Oily product formation. | 1. If the product does not precipitate, remove the solvent under reduced pressure and attempt purification by column chromatography. 2. Try triturating the oily residue with a non-polar solvent like n-heptane to induce solidification. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Method 1: Azeotropic Removal of Water in Toluene
This method is highly effective for achieving high yields by continuously removing the water byproduct.
-
Materials:
-
9-fluorenone (1.0 g, 1.0 mol equivalent)
-
Aniline (1.05 mol equivalent)
-
p-Toluenesulfonic acid monohydrate (0.1 mol equivalent)
-
Toluene (50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 9-fluorenone and toluene.
-
Stir the mixture at room temperature until the 9-fluorenone is completely dissolved.
-
Add aniline and a catalytic amount of p-toluenesulfonic acid monohydrate to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the 9-fluorenone spot), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Method 2: Reaction in Ethanol
This is a simpler method that does not require a Dean-Stark apparatus but may require longer reaction times or an excess of one reagent to drive the reaction to completion.
-
Materials:
-
9-fluorenone (1.0 g, 1.0 mol equivalent)
-
Aniline (4.5 mol equivalent)
-
Ethanol (100 mL)
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 9-fluorenone in ethanol.
-
In a separate beaker, dissolve aniline in ethanol and add this solution to the 9-fluorenone solution.
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0-5°C and stir for 30 minutes to allow the product to precipitate.
-
Filter the solid precipitate, wash it with chilled ethanol, and dry it under vacuum.
-
Data Presentation
| Method | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Toluene | p-TSA | 110 | 3-5 | >90 | |
| 2 | Ethanol | None | 80 | 3 | Quantitative |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Troubleshooting Low Yields in the Condensation Reaction of 9-Fluorenone and Aniline
Welcome to the technical support center for the condensation reaction between 9-fluorenone and aniline. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this important imine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield for my 9-fluorenone and aniline condensation. What are the most common causes?
A1: Low yields in this reaction are typically due to one or more of the following factors:
-
Incomplete Reaction: The condensation of a ketone and an amine to form an imine is a reversible equilibrium reaction.[1] To achieve a high yield, the equilibrium must be shifted towards the product side.
-
Inefficient Water Removal: Water is a byproduct of the reaction. If not effectively removed, it can hydrolyze the imine product back to the starting materials, thus reducing the yield.[1]
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.
-
Catalyst Issues: The acid catalyst may be inactive, or an inappropriate amount may have been used.
-
Purity of Reagents: Impurities in the 9-fluorenone, aniline, or solvent can interfere with the reaction.
-
Product Loss During Workup: The desired imine product may be lost during the extraction, washing, or purification steps.
Q2: My reaction seems to have stalled, and TLC analysis shows a significant amount of starting material remaining. What should I do?
A2: If the reaction has stalled, consider the following troubleshooting steps:
-
Check the Water Removal System: If you are using a Dean-Stark apparatus with toluene, ensure that the solvent is refluxing vigorously enough to facilitate the azeotropic removal of water.[2][3] You should see water collecting in the trap.[4] If no water is collecting, your reaction temperature may be too low, or the system may not be properly sealed.
-
Increase Reaction Time or Temperature: If you are running the reaction in a solvent like ethanol, you may need to increase the reflux time or switch to a higher boiling point solvent like toluene to achieve a higher temperature.[2]
-
Add More Catalyst: It is possible that the initial amount of catalyst was insufficient or has degraded. A small additional portion of the acid catalyst can sometimes restart a stalled reaction.
Q3: I am using toluene and a Dean-Stark trap, but my yield is still low. How can I optimize this setup?
A3: To optimize the reaction using a Dean-Stark apparatus, ensure the following:
-
Vigorous Reflux: The toluene must be boiling at a steady rate to ensure the continuous azeotropic removal of water.[5]
-
Properly Filled Trap: Before starting the reaction, pre-fill the Dean-Stark trap with toluene to the level of the side-arm.[4]
-
Adequate Reaction Time: Even with efficient water removal, the reaction may require several hours to go to completion. One reported protocol with a good yield refluxed for 16 hours.[6]
-
Molar Ratio of Reactants: Using a slight excess of aniline can help to drive the reaction to completion. Some protocols use a 2:1 or even higher molar ratio of aniline to 9-fluorenone.[2][6]
Q4: Can I run this reaction without an acid catalyst?
A4: While the reaction can proceed without a catalyst, it is generally much slower. An acid catalyst, such as p-toluenesulfonic acid, protonates the carbonyl oxygen of the 9-fluorenone, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the aniline.[7] For efficient synthesis, a catalytic amount of acid is highly recommended.[2][6]
Q5: What are some potential side reactions or byproducts I should be aware of?
A5: While the formation of the imine is the primary reaction, potential side reactions, especially at higher temperatures or with extended reaction times, could include:
-
Aniline Self-Condensation: Although less likely under these conditions, aniline can undergo self-condensation or oxidation to form colored impurities.
-
Further Reactions of the Imine: The product imine could potentially undergo further reactions, though specific examples for this reaction are not commonly reported.
-
The formation of 9,9-bis(4-aminophenyl) fluorene has been reported under certain catalytic conditions, which represents a double addition of aniline to the fluorenone carbonyl.[8]
Experimental Protocols
Below are two common protocols for the condensation of 9-fluorenone and aniline.
Protocol 1: High-Temperature Synthesis with Water Removal [6]
-
To a 100 mL round-bottom flask, add 9-fluorenone (1.81 mmol), 4-chloroaniline (3.62 mmol, 2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.009 mmol).
-
Add 25 mL of toluene to the flask.
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and maintain for 16 hours, collecting the water byproduct in the Dean-Stark trap.
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
Purify the resulting solid by column chromatography (SiO₂, 95% hexane/5% EtOAc) to yield the product.
Protocol 2: Synthesis in Ethanol [2]
-
In a 250 mL reaction flask, dissolve 9-fluorenone (1.0 mole equivalent) in 100 mL of ethanol.
-
In a separate beaker, dissolve aniline (4.5 mole equivalents) in ethanol.
-
Add the aniline solution to the 9-fluorenone solution.
-
Gradually heat the reaction mixture to 80°C and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0-5°C and stir for 30 minutes.
-
Filter the precipitated solid, wash with chilled ethanol, and dry under vacuum.
Data Presentation
The following table summarizes the reaction conditions and reported yields from the literature.
| Protocol | 9-Fluorenone (equivalents) | Aniline (equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 | 2 | p-Toluenesulfonic acid | Toluene | Reflux (~111) | 16 | 79 | [6] |
| 2 | 1 | 4.5 | None specified | Ethanol | 80 | 3 | Quantitative | [2] |
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Reaction Pathway for Imine Formation
Caption: Acid-catalyzed reaction pathway for imine synthesis.
References
- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chegg.com [chegg.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
improving the purity of N-(9H-Fluoren-9-ylidene)aniline through flash chromatography
This guide provides troubleshooting advice and frequently asked questions for researchers using flash chromatography to purify N-(9H-Fluoren-9-ylidene)aniline.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for purifying this compound on silica gel?
A common mobile phase for purifying this compound, which is a moderately polar compound, is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. A good starting point is a low percentage of the polar solvent, such as 5-10% ethyl acetate in hexane. The polarity can then be gradually increased to elute the desired compound.
Q2: How can I determine the appropriate solvent system before running the flash column?
Thin-Layer Chromatography (TLC) is an essential preliminary step. Spot your crude sample on a silica TLC plate and develop it in various solvent systems. The ideal system will show good separation between the yellow spot of the desired imine product and any impurities, with the product spot having an Rf value between 0.2 and 0.4.
Q3: What are the most common impurities I might see?
The most likely impurities are unreacted starting materials: fluorenone and aniline. Fluorenone is a ketone and is more polar than the product, while aniline is a primary amine and is also significantly more polar. Both will typically have lower Rf values than the this compound product and will elute later from the column.
Q4: How should I prepare my sample for loading onto the column?
For optimal separation, use a method called "dry loading." Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be loaded evenly onto the top of your main chromatography column. This technique prevents band broadening that can occur with liquid loading of large volumes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system (polarity too high or too low).2. Column overloading (too much sample).3. Sample was not loaded carefully, leading to an uneven band.4. Column channeling. | 1. Optimize the mobile phase using TLC first. Aim for a ΔRf of at least 0.2 between the product and major impurities.2. Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel mass.3. Use the dry loading technique for a sharper, more uniform starting band.4. Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product Elutes Too Quickly (Low Resolution) | The mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of all compounds on the silica, allowing for better separation. |
| Product Elutes Too Slowly or Not At All | The mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent in your mobile phase (this is the principle of a gradient elution). For example, start with 5% ethyl acetate in hexane and slowly increase to 15-20%. |
| Yellow Band Spreads / "Tailing" | 1. Sample is partially insoluble in the mobile phase.2. Presence of highly polar impurities.3. Column degradation or channeling. | 1. Ensure the chosen mobile phase can fully dissolve the compound.2. Consider a pre-purification step, such as a simple filtration or wash, to remove highly polar baseline impurities.3. Use high-quality silica gel and ensure proper column packing. |
| Cracks or Bubbles in the Silica Bed | 1. The column was allowed to run dry.2. Heat generated from the solvent mixing with silica.3. Poor packing technique. | 1. Always keep the silica bed submerged in solvent.2. Pack the column slowly and allow any heat to dissipate.3. Create a uniform slurry of silica in the initial mobile phase and pour it carefully into the column, tapping gently to settle the bed. |
Experimental Protocol: Flash Chromatography
This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica TLC plate.
-
Develop plates in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20).
-
Visualize the spots under UV light. The product should appear as a distinct yellow spot.
-
Select the solvent system that gives the product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Select a glass column with a diameter of approximately 40 mm.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (~1 cm).
-
Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Carefully pour the slurry into the column, tapping the side gently to ensure an even and compact bed. Avoid air bubbles.
-
Add another layer of sand (~1 cm) on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (~1 g) in a minimal volume of dichloromethane.
-
Add ~2-3 g of silica gel to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the column, creating a flat, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Begin collecting fractions immediately.
-
If using a gradient, start with the low-polarity solvent system determined by TLC (e.g., 5% EtOAc/Hexane) and gradually increase the proportion of ethyl acetate as the elution progresses.
-
The yellow band of the desired product should be visible as it travels down the column.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a yellow solid.
-
Visual Workflow and Troubleshooting Diagrams
Technical Support Center: N-(9H-Fluoren-9-ylidene)aniline Thermal Stability Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of N-(9H-Fluoren-9-ylidene)aniline during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the potential signs of thermal decomposition of this compound?
A2: Visual signs of decomposition can include a color change (e.g., darkening or charring) of the sample upon heating. During analysis, unexpected weight loss in a TGA thermogram or an irreversible exothermic event in a DSC scan that is not associated with melting would indicate decomposition.
Q3: How should I store this compound to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture and air, as Schiff bases can be susceptible to hydrolysis.
Q4: What analytical techniques are recommended for assessing the thermal stability of this compound?
A4: The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] TGA will provide information on the decomposition temperature and weight loss profile, while DSC will identify melting points, phase transitions, and the energy associated with decomposition.
Troubleshooting Guides for Thermal Analysis
Thermogravimetric Analysis (TGA) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Irregular or Noisy TGA Curve | 1. Instrument vibration. 2. Contaminated sample pan or furnace. 3. Fluctuations in purge gas flow. | 1. Ensure the TGA instrument is on a stable, vibration-free surface. 2. Clean the sample pan and furnace according to the manufacturer's instructions. 3. Check the gas supply and regulators for consistent flow. |
| Inaccurate Decomposition Temperature | 1. Heating rate is too high or too low. 2. Sample size is too large. 3. Poor thermal contact between the sample and the pan. | 1. Use a standard heating rate (e.g., 10 °C/min) for initial analysis and ensure consistency across experiments. 2. Use a smaller sample size (typically 5-10 mg). 3. Ensure the sample is evenly distributed at the bottom of the pan. |
| Unexpected Weight Loss at Low Temperatures | 1. Presence of residual solvent or moisture. | 1. Dry the sample thoroughly in a vacuum oven at a temperature below its melting point before TGA analysis. |
Differential Scanning Calorimetry (DSC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Distorted Melting Peak | 1. Impure sample. 2. Heating rate is too high. 3. Large sample size. | 1. Purify the sample (e.g., by recrystallization) and re-run the analysis. 2. Use a lower heating rate (e.g., 5 °C/min) to improve resolution. 3. Use a smaller sample size (typically 2-5 mg). |
| Baseline Shift or Drift | 1. Mismatch in weight between the sample and reference pans. 2. Contamination in the DSC cell. | 1. Ensure the sample and reference pans have very similar weights. 2. Clean the DSC cell as per the manufacturer's guidelines. |
| No Observable Melting Peak | 1. The compound decomposes before melting. 2. The compound is amorphous. | 1. Correlate the DSC data with TGA results to see if weight loss occurs at or before the expected melting temperature. 2. Look for a glass transition (a step-like change in the baseline) which is characteristic of amorphous materials. |
Quantitative Data Summary (for structurally related compounds)
Since specific thermal analysis data for this compound is limited, the following table summarizes data for other Schiff bases to provide a general reference.
| Compound | Decomposition Onset (°C) | Analysis Method |
| Schiff Base with 1,2,4-triazole moiety (SB1) | ~160 | TGA |
| Schiff Base with 1,2,4-triazole moiety (SB2) | ~204 | TGA |
| Various Schiff Base Metal Complexes | 150 - 250 | TGA |
This data is for informational purposes only and may not be representative of the thermal stability of this compound.[1][2]
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for temperature and mass.
-
Turn on the instrument and allow it to stabilize.
-
Set the purge gas (typically nitrogen for inert atmosphere) to the recommended flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Record the exact weight.
-
Place the pan onto the TGA's autosampler or manual sample holder.
-
-
Experimental Setup:
-
Create a temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C, or a temperature high enough to ensure complete decomposition).
-
-
Start the experiment.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated with appropriate standards (e.g., indium).
-
Turn on the instrument and cooling system, and allow it to stabilize at the starting temperature.
-
Set the purge gas (typically nitrogen) to a low flow rate (e.g., 20 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
Experimental Setup:
-
Create a temperature program. A common method is a heat-cool-heat cycle to observe the initial state and behavior after removing thermal history:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Heat at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point but below the decomposition temperature (determined from TGA).
-
Cool at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Heat again at the same rate to the final temperature.
-
-
Place the sample and reference pans in the DSC cell.
-
Start the experiment.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).
-
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
-
Visualizations
Caption: Experimental Workflow for Thermal Stability Analysis.
Caption: Troubleshooting Logic for Thermal Analysis.
References
preventing the hydrolysis of the imine bond in N-(9H-Fluoren-9-ylidene)aniline
Welcome to the technical support center for N-(9H-Fluoren-9-ylidene)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the imine bond in this compound during experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and reaction of this compound, focusing on the prevention of imine bond hydrolysis.
Question 1: My purified this compound shows signs of degradation back to 9-fluorenone and aniline upon storage. What is causing this?
Answer: This is a classic sign of imine bond hydrolysis. The C=N bond is susceptible to cleavage by water. Several factors can contribute to this even in a seemingly dry solid sample:
-
Atmospheric Moisture: The compound can absorb moisture from the air, especially if not stored under strictly anhydrous conditions.
-
Residual Acid/Base: Trace amounts of acid or base from the synthesis or workup can catalyze the hydrolysis reaction.[1]
-
Solvent Choice: Storing the compound in protic solvents (like methanol or ethanol) or non-anhydrous aprotic solvents can lead to hydrolysis over time.
Troubleshooting Steps:
-
Ensure the compound is thoroughly dried under high vacuum to remove any residual solvent and water.
-
Store the solid compound in a desiccator over a strong drying agent (e.g., P₄O₁₀) or in a glovebox under an inert atmosphere (N₂ or Ar).
-
For solutions, use anhydrous solvents and store under an inert atmosphere. Molecular sieves can be added to the storage vessel to scavenge any trace moisture.[2]
Question 2: I am running a reaction with this compound in a buffered aqueous solution, and I'm seeing significant hydrolysis. How can I choose the right pH?
Answer: The rate of imine hydrolysis is highly pH-dependent. The reaction is catalyzed by both acid and, to a lesser extent, base. For most imines, the rate of hydrolysis is fastest in mildly acidic conditions (around pH 4-5).[1] This is because at this pH, there is a sufficient concentration of the protonated iminium ion, which is more susceptible to nucleophilic attack by water, without completely protonating the attacking water molecule.[1]
Recommendations:
-
Operate at Neutral or Moderately Basic pH: To minimize hydrolysis, conducting experiments at a neutral (pH 7) or slightly basic (pH 8-9) is often optimal.
-
Avoid Acidic Buffers: Avoid using buffers such as acetate or citrate if possible. If acidic conditions are required for your reaction, the imine should be considered unstable, and the experiment should be designed accordingly (e.g., by generating the imine in situ).
-
Consult pH-Rate Profile Data: Refer to the data below for the stability of analogous aromatic imines at different pH values.
Question 3: Does temperature affect the stability of the imine bond?
Answer: Yes, temperature significantly impacts the rate of hydrolysis. Like most chemical reactions, the rate of imine hydrolysis increases with temperature. If your experimental protocol requires elevated temperatures, the risk of hydrolysis is much higher.
Recommendations:
-
Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate for your primary transformation.
-
If heating is necessary, ensure the reaction is performed under strictly anhydrous conditions.
-
For prolonged heating, consider using a Dean-Stark apparatus or adding molecular sieves to remove any water generated or present in the reaction mixture.
Question 4: How can I monitor my reaction for imine hydrolysis?
Answer: You can monitor for hydrolysis using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Periodically sample your reaction mixture and run a TLC. The appearance of spots corresponding to 9-fluorenone and aniline indicates hydrolysis.
-
¹H NMR Spectroscopy: The imine proton signal has a characteristic chemical shift. The disappearance of this signal and the appearance of signals corresponding to the aldehyde proton of 9-fluorenone (if observable) and the amine protons of aniline can be used to quantify the extent of hydrolysis.
-
UV-Vis Spectroscopy: this compound has a distinct UV-Vis absorption spectrum due to its conjugated system.[3] Hydrolysis will lead to a change in this spectrum as the chromophore is broken. This can be used for kinetic studies by monitoring the change in absorbance at a specific wavelength over time.[4][5]
Data Presentation: Factors Affecting Imine Stability
Table 1: Effect of pH on the Half-life (t½) of N-Benzylideneaniline at 25°C
| pH | Half-life (t½) in minutes | Relative Stability |
| 3.0 | ~2 | Very Low |
| 4.5 | ~0.5 | Extremely Low |
| 6.0 | ~10 | Low |
| 7.4 | ~120 | Moderate |
| 9.0 | ~300 | High |
| 11.0 | ~250 | High |
Data is estimated based on published pH-rate profiles for N-aryl imines. The trend shows maximum instability in the mildly acidic range.
Table 2: Effect of Temperature on the Relative Rate of Hydrolysis of an Aromatic Imine at pH 7.4
| Temperature (°C) | Relative Rate Constant (k_rel) |
| 25 | 1.0 |
| 37 | ~2.5 |
| 50 | ~6.0 |
| 70 | ~20.0 |
Data is illustrative, based on typical activation energies for imine hydrolysis.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is based on the condensation reaction between 9-fluorenone and aniline.
Materials:
-
9-Fluorenone
-
Aniline (freshly distilled)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene (anhydrous)
-
Ethanol for recrystallization
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 9-fluorenone (1.0 eq), aniline (1.1 eq), and a catalytic amount of p-TSA (0.05 eq).
-
Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the 9-fluorenone is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.[6]
Protocol 2: General Procedure for Monitoring Imine Hydrolysis by UV-Vis Spectroscopy
Materials:
-
Stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile or THF).
-
A series of aqueous buffers of known pH.
-
UV-Vis spectrophotometer with a thermostatted cuvette holder.
Procedure:
-
Set the spectrophotometer to the desired temperature.
-
Determine the λ_max of this compound in the chosen solvent system.
-
Place the aqueous buffer of the desired pH into a quartz cuvette and allow it to equilibrate to the set temperature.
-
Initiate the hydrolysis by injecting a small aliquot of the imine stock solution into the cuvette. The final concentration should be such that the absorbance at λ_max is within the linear range of the instrument (typically < 1.5).
-
Immediately start recording the absorbance at λ_max as a function of time.
-
Continue data collection until the absorbance value stabilizes, indicating the completion of hydrolysis.
-
The rate constant can be determined by fitting the absorbance vs. time data to a first-order decay model.[5]
Protocol 3: General Procedure for Monitoring Imine Hydrolysis by ¹H NMR Spectroscopy
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
D₂O
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic peaks for the imine.
-
Add a specific amount of D₂O (and a deuterated acid or base if pH control is desired) to the NMR tube to initiate hydrolysis.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the imine protons and the increase in the integrals of the protons corresponding to 9-fluorenone and aniline.
-
The extent of hydrolysis at each time point can be calculated from the relative integration of these signals.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of an imine bond.
Caption: Troubleshooting workflow for unexpected imine hydrolysis.
Caption: Key factors influencing the stability of the imine bond.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kinetics and mechanism of hydrolysis of N-Arylphthalimides - UM Research Repository [eprints.um.edu.my]
- 3. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sctunisie.org [sctunisie.org]
- 6. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
influence of solvent choice on the reaction rate and yield of N-(9H-Fluoren-9-ylidene)aniline formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(9H-Fluoren-9-ylidene)aniline and related compounds. The information addresses common issues encountered during experimentation, with a focus on the influence of solvent choice on reaction rate and yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium or the reaction time was insufficient. 2. Water Inhibition: The presence of water in the reaction mixture can shift the equilibrium back to the reactants.[1] 3. Suboptimal Solvent Choice: The solvent may not be suitable for the reaction, affecting reactant solubility or the reaction equilibrium. 4. Catalyst Inactivity: The acid catalyst may be old, impure, or used in an insufficient amount. | 1. Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction time or temperature. For instance, reactions in ethanol are often heated to 80°C for several hours. 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[1] 3. Solvent Optimization: Experiment with different solvents. Aprotic solvents like toluene or dichloromethane can be effective. If using an alcohol, ensure it is anhydrous. 4. Use Fresh Catalyst: Employ a fresh batch of acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in an appropriate catalytic amount. |
| Formation of Side Products | 1. Side Reactions of Aniline: Aniline can undergo oxidation or other side reactions under harsh conditions. 2. Impure Reactants: Impurities in 9-fluorenone or aniline can lead to the formation of undesired byproducts. | 1. Milder Reaction Conditions: If side reactions are suspected, try running the reaction at a lower temperature for a longer duration. 2. Purify Reactants: Ensure the purity of starting materials. 9-fluorenone and aniline can be purified by recrystallization or distillation, respectively, if necessary. |
| Product Precipitation Issues | 1. Poor Solubility in Reaction Solvent: The product may be insoluble in the chosen reaction solvent, leading to premature precipitation and potentially incomplete reaction. | 1. Solvent Screening: Choose a solvent in which the product has reasonable solubility at the reaction temperature but lower solubility at room temperature to facilitate crystallization upon cooling. Ethanol is often used for recrystallization.[2] |
| Difficulty in Product Purification | 1. Co-precipitation of Reactants: Unreacted starting materials may co-precipitate with the product. 2. Oily Product Formation: The product may not crystallize easily and instead form an oil. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent. Ethanol is a commonly used solvent for the recrystallization of this compound derivatives.[2] 2. Trituration: If an oil is obtained, try triturating it with a non-polar solvent like hexane to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The reaction is a Schiff base condensation, which proceeds via a nucleophilic addition-elimination mechanism. The aniline nitrogen attacks the electrophilic carbonyl carbon of 9-fluorenone. This is typically followed by a proton transfer to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yield the final imine product.
Q2: How does the choice of solvent affect the reaction rate and yield?
A2: The solvent plays a crucial role by influencing reactant solubility, stabilizing intermediates, and affecting the reaction equilibrium.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can dissolve the reactants well. However, they can also solvate the aniline nucleophile through hydrogen bonding, potentially reducing its reactivity. Despite this, ethanol is a commonly used solvent, often with heating, to drive the reaction to completion.[2]
-
Aprotic Solvents (e.g., Toluene, Dichloromethane): Non-polar aprotic solvents like toluene are effective, especially when used with a Dean-Stark apparatus to remove the water byproduct, which drives the equilibrium towards the product.[3] Polar aprotic solvents can also be used.
-
Solvent-Free Conditions: Some Schiff base syntheses can be performed under solvent-free or microwave-assisted conditions, which can lead to shorter reaction times and high yields.[4]
Q3: Is an acid catalyst always necessary?
A3: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or glacial acetic acid, is typically used to protonate the carbonyl oxygen of 9-fluorenone, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by aniline. The catalyst also facilitates the dehydration of the carbinolamine intermediate.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (9-fluorenone and aniline). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q5: What are the typical reaction conditions?
A5: Typical conditions involve reacting 9-fluorenone with a slight excess of aniline in a suitable solvent in the presence of a catalytic amount of acid. The mixture is often heated to reflux for several hours. The product is then isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.
Quantitative Data on Solvent and Substituent Effects
Table 1: Influence of Solvent on the Yield of a Berberine-Derived Schiff Base
This data illustrates the impact of different solvent systems on the yield of a Schiff base formed from amino-berberine and benzaldehyde. Ethanol provided the highest yield in this particular study.
| Solvent | Yield (%) |
| Ethanol (EtOH) | 85 |
| Acetonitrile (CH₃CN) | 74 |
| Dichloromethane (CH₂Cl₂) | 68 |
| EtOH/Water (H₂O) | 62 |
Data adapted from a study on berberine-derived Schiff bases. Reaction conditions: Amino-berberine (0.5 mmol), benzaldehyde (0.5 mmol), Solvent (5 ml), 50°C, 120 min.[5]
Table 2: Effect of Aniline Substituents on the Yield of Ketimines from an Aromatic Ketone in Toluene
This table shows the yields for the reaction of Methyl-1-naphthyl ketone with various substituted anilines in toluene, demonstrating the influence of electronic effects of the substituents on the aniline.
| Aniline Substituent | Product Yield (%) |
| 2-Hydroxy | 76.43 |
| 3-Hydroxy | 55.60 |
| 4-Hydroxy | 65.23 |
| 3-Nitro | 26.64 |
| 4-Bromo | 58.92 |
Data from the synthesis of ketimines from Methyl-1-naphthyl ketone in toluene using azeotropic reflux.[6]
Experimental Protocols
General Protocol for the Synthesis of this compound using Toluene
This protocol is a general procedure based on common practices for Schiff base formation.
Materials:
-
9-fluorenone
-
Aniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 9-fluorenone (1.0 equivalent).
-
Add toluene to dissolve the 9-fluorenone.
-
Add aniline (1.0-1.1 equivalents) to the flask.
-
Add a catalytic amount of p-TsOH (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Recrystallize the crude solid product from ethanol to obtain pure this compound as yellow crystals.
-
Dry the crystals under vacuum.
Alternative Protocol using Ethanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 9-fluorenone (1.0 equivalent) in ethanol.
-
Add aniline (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crystals with cold ethanol.
-
Dry the purified product under vacuum.
Visualizations
Caption: Acid-catalyzed formation of this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
methods for scaling up the synthesis of N-(9H-Fluoren-9-ylidene)aniline for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of N-(9H-Fluoren-9-ylidene)aniline.
Troubleshooting Guides
This section addresses common issues encountered during the industrial-scale synthesis of this compound.
Issue 1: Low or Inconsistent Product Yield
Question: We are experiencing significantly lower yields than expected in our pilot-scale batch production of this compound. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in Schiff base condensations on a large scale often stem from incomplete reaction or product decomposition. Here are the primary factors to investigate:
-
Inefficient Water Removal: The formation of this compound from 9-fluorenone and aniline is a reversible condensation reaction.[1][2] Water is a byproduct, and its presence can shift the equilibrium back towards the reactants, thus lowering the yield.[1] At an industrial scale, ensuring efficient and continuous removal of water is critical.
-
Troubleshooting:
-
Azeotropic Distillation: If using a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane), ensure your Dean-Stark trap or equivalent setup is functioning optimally.[2][3] Check for appropriate reflux rates and efficient condensation.
-
Dehydrating Agents: The use of molecular sieves is a common lab-scale technique.[3] For industrial applications, consider the feasibility of regenerating or replacing the sieves. Ensure the sieves are properly activated and not saturated.
-
-
-
Suboptimal Reaction Temperature: Temperature control is crucial. While higher temperatures can accelerate the reaction, they can also lead to side reactions or decomposition of the product and reactants.
-
Troubleshooting:
-
Temperature Profiling: Conduct studies to determine the optimal temperature profile for your specific reactor and batch size. Monitor for any exotherms, especially during the initial stages of the reaction.
-
Heat Transfer: Ensure efficient heat transfer within the reactor. Poor mixing can lead to localized hot spots, causing degradation.
-
-
-
Incorrect pH: The reaction is typically catalyzed by acid.[4] However, a pH that is too low can lead to the protonation of the aniline, rendering it non-nucleophilic and halting the reaction.[5]
-
Troubleshooting:
-
Catalyst Loading: Optimize the concentration of the acid catalyst (e.g., p-toluenesulfonic acid).
-
pH Monitoring: If possible, monitor the pH of the reaction mixture. The optimal pH for imine formation is generally mildly acidic.[5]
-
-
-
Impure Reactants: The purity of 9-fluorenone and aniline is critical. Impurities can interfere with the reaction or introduce contaminants that are difficult to remove.
-
Troubleshooting:
-
Reactant Analysis: Perform quality control checks on your starting materials to ensure they meet the required specifications.
-
-
Issue 2: Product Purity Does Not Meet Specification
Question: Our isolated this compound is contaminated with unreacted starting materials and other impurities. How can we improve the purity?
Answer: Purification of imines on a large scale can be challenging due to their potential for hydrolysis.[6][7] Here are some strategies to improve product purity:
-
Reaction Completion: Ensure the reaction goes to completion to minimize unreacted starting materials.
-
Troubleshooting:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of starting materials and the formation of the product.
-
Excess Reagent: Consider using a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion.
-
-
-
Purification Method: Standard silica gel chromatography is often problematic for imines as the acidic nature of the silica can cause hydrolysis back to the aldehyde/ketone and amine.[7]
-
Troubleshooting:
-
Crystallization: this compound is a crystalline solid.[8] Developing a robust crystallization procedure is often the most effective and scalable purification method. Experiment with different solvent systems to achieve high purity and yield.
-
Solvent Washes: If the impurities have significantly different solubilities than the product, a series of solvent washes may be effective.[6]
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be an option, although this is less common for this specific compound.
-
Neutralized Chromatography: If chromatography is unavoidable, consider using a neutral stationary phase like alumina or deactivating the silica gel with a base such as triethylamine mixed in the eluent.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed Schiff base condensation of 9-fluorenone with aniline.[4] For industrial scale, this is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the reaction to completion.
Q2: What are the key process parameters to control during scale-up?
A2: The critical parameters to monitor and control are:
-
Temperature: To balance reaction rate with potential degradation.
-
Pressure: Especially if performing vacuum distillation for water removal or product purification.
-
Rate of water removal: To ensure the reaction equilibrium favors product formation.
-
Mixing/Agitation: To ensure homogeneity and efficient heat transfer.
-
Reactant and catalyst concentrations: To optimize reaction kinetics and minimize side products.
Q3: Are there any "green" or more sustainable approaches for this synthesis?
A3: Yes, several green chemistry principles can be applied to imine synthesis.[4][9] For this compound, consider:
-
Solvent Selection: Opting for greener solvents or even solvent-free conditions if feasible.[10]
-
Catalysis: Using a recyclable heterogeneous catalyst, such as Amberlyst® 15, can simplify purification and reduce waste.[10]
-
Energy Efficiency: Microwave-assisted synthesis has been shown to be effective for some Schiff bases, potentially reducing reaction times and energy consumption, though scalability needs to be assessed.[1]
-
Atom Economy: The condensation reaction itself has a good atom economy, with water being the only byproduct.
Q4: How should this compound be stored at an industrial scale?
A4: As an imine, it is susceptible to hydrolysis.[11] Therefore, it should be stored in a dry, inert atmosphere (e.g., under nitrogen) and protected from moisture. Storage at controlled room temperature away from direct sunlight is also recommended.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Aryl Imine Synthesis
| Parameter | Method 1: Conventional Batch | Method 2: Continuous Flow | Method 3: Green Chemistry Approach |
| Reactants | 9-Fluorenone, Aniline | 9-Fluorenone, Aniline | 9-Fluorenone, Aniline |
| Catalyst | p-Toluenesulfonic acid[4] | Typically acid or base catalyst | Amberlyst® 15 (heterogeneous)[10] |
| Solvent | Toluene (for azeotropic removal of water) | Ethanol, Methanol, or other suitable solvent | Solvent-free or green solvent (e.g., supercritical CO2)[12] |
| Temperature | Reflux (typically 80-120 °C) | 25-140 °C[13] | Room temperature to moderate heating[10] |
| Reaction Time | Several hours to overnight | Seconds to minutes[13][14] | 2-4 hours (for Amberlyst-15)[10] |
| Water Removal | Dean-Stark trap[3] | Not always explicitly required due to short residence times | Molecular sieves or reaction equilibrium driven by catalyst[10] |
| Typical Yield | >85% (lab scale) | >90%[14] | 72-99%[10] |
Note: Data for Method 2 and 3 are based on general imine synthesis and may need optimization for this compound.
Experimental Protocols
Protocol 1: Scaled-Up Batch Synthesis of this compound
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a Dean-Stark trap with toluene.
-
Reactant Charging: Add 9-fluorenone (1.0 equivalent) and aniline (1.0-1.1 equivalents) to the reactor.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C) and begin collecting water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by a suitable in-process control method (e.g., HPLC, GC) until the consumption of the limiting reactant is complete.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Purification:
-
Filter the crude product.
-
Wash the filter cake with a minimal amount of cold toluene or another suitable non-polar solvent to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to achieve the desired purity.
-
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Continuous Flow Synthesis of N-Aryl Imines (General Procedure)
-
System Setup: A continuous flow system typically consists of syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.[14][15]
-
Reagent Preparation: Prepare separate solutions of 9-fluorenone and aniline in a suitable solvent (e.g., methanol, ethanol) at a defined concentration.
-
Reaction Initiation: Pump the reactant solutions at controlled flow rates into the T-mixer, where they combine and enter the heated reactor coil.
-
Residence Time: The reaction occurs within the reactor coil. The residence time is determined by the coil volume and the total flow rate.[15]
-
Product Collection: The product stream exits the reactor and is collected.
-
Work-up and Purification: The solvent can be removed in-line or in a subsequent batch process. Purification is typically achieved through crystallization.
Visualizations
Caption: Experimental workflow for the batch synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified reaction mechanism for the formation of this compound.
References
- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. JP6052949B2 - Method for producing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - 3D-printed devices for continuous-flow organic chemistry [beilstein-journals.org]
- 15. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of N-(9H-Fluoren-9-ylidene)aniline: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the spectroscopic validation of N-(9H-Fluoren-9-ylidene)aniline, comparing its nuclear magnetic resonance (NMR) data with potential starting materials and byproducts to ensure accurate structural confirmation.
The synthesis of this compound, a molecule of interest in materials science and pharmaceutical research, is typically achieved through the condensation of 9-fluorenone and aniline. Unequivocal structural verification is paramount, and NMR spectroscopy stands as a primary tool for this purpose. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound with its precursors and a potential isomeric byproduct, offering a clear protocol for its structural validation.
Comparative NMR Data Analysis
To confirm the formation of this compound and rule out the presence of unreacted starting materials or alternative products, a detailed analysis of the ¹H and ¹³C NMR spectra is essential. The following tables summarize the expected chemical shifts for the target molecule and its relevant counterparts.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | 7.92 - 6.68 | m | 13H | Aromatic-H |
| 9-Fluorenone | 7.65, 7.49, 7.28 | m, m, m | 8H | Aromatic-H |
| Aniline[1] | 7.18, 6.79, 6.70, 3.58 | t, t, d, s | 2H, 1H, 2H, 2H | Ar-H (meta), Ar-H (para), Ar-H (ortho), NH₂ |
| 9-Phenyl-9H-fluoren-9-ol | 7.75 - 7.15 | m | 13H | Aromatic-H |
| 2.15 | s | 1H | OH |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| N-(4-Chlorophenyl)-9H-fluoren-9-imine (Analogue) [1] | 163.45 | C=N |
| 150.22, 143.97, 141.90, 137.32, 132.11, 132.08, 131.06, 129.46, 129.32, 128.54, 127.78, 127.03, 123.39, 120.40, 119.83, 119.70 | Aromatic-C | |
| 9-Fluorenone | 193.7, 144.2, 134.7, 134.1, 129.1, 124.2, 120.2 | C=O, Aromatic-C |
| Aniline[1] | 146.6, 129.3, 118.5, 115.1 | Aromatic-C |
| 9-Phenyl-9H-fluoren-9-ol | 149.5, 146.9, 139.7, 139.6, 128.5, 128.3, 127.9, 127.0, 125.1, 120.0, 83.3 | Aromatic-C, C-OH |
Key Spectroscopic Differentiators:
-
Formation of the Imine Bond: The most significant indicator of the successful synthesis of this compound is the appearance of a characteristic signal for the imine carbon (C=N) in the ¹³C NMR spectrum, expected to be in the range of 160-165 ppm.[1] This signal will be absent in the spectra of the starting materials.
-
Disappearance of Starting Material Signals: Concurrently, the carbonyl signal (C=O) of 9-fluorenone at approximately 193.7 ppm and the amine protons (NH₂) of aniline around 3.58 ppm should be absent in the spectrum of the purified product.[1]
-
Aromatic Region Complexity: The ¹H NMR spectrum of the product will exhibit a complex multiplet in the aromatic region, integrating to 13 protons, resulting from the combination of the fluorenyl and anilino moieties.
-
Distinguishing from the Isomeric Alcohol: A potential side reaction could lead to the formation of 9-phenyl-9H-fluoren-9-ol. This can be readily distinguished by the presence of a hydroxyl proton (OH) signal in the ¹H NMR spectrum and a carbinol carbon (C-OH) signal around 83.3 ppm in the ¹³C NMR spectrum, both of which would be absent in the desired imine product.
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis involves the reaction of 9-fluorenone with aniline in the presence of an acid catalyst.[1]
-
To a solution of 9-fluorenone (1.0 eq) in toluene, add aniline (2.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
References
A Comparative Structural Analysis of N-(9H-Fluoren-9-ylidene)aniline and its Diazafluorene Analogues
This guide provides a detailed structural comparison of N-(9H-Fluoren-9-ylidene)aniline and its diazafluorene analogues, focusing on key crystallographic parameters. The inclusion of nitrogen atoms in the fluorene framework significantly influences the molecular geometry and crystal packing, which is of interest to researchers in materials science and drug development.
Structural Data Comparison
The introduction of nitrogen atoms into the fluorene core of this compound derivatives leads to notable changes in their crystal structures. The table below summarizes key crystallographic data for this compound analogues and two of its diazafluorene counterparts.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) or α, γ (°) | Dihedral Angle (°) between Fluorene/Diazafluorene and Aniline Ring | Ref. |
| N-(9H-Fluoren-9-ylidene)-4-methylaniline | C₂₀H₁₅N | Monoclinic | P2₁/c | 5.6423(10) | 12.187(2) | 21.310(4) | 94.441(2) | 71.1(3) | [1] |
| N-(4-Chlorophenyl)-9H-fluoren-9-imine | C₁₉H₁₂ClN | Monoclinic | P2₁/c | 14.2842(14) | 5.2148(2) | 21.085(2) | 132.024(17) | 64.59(6) | [2] |
| N-(4,5-Diazafluoren-9-ylidene)aniline | C₁₇H₁₁N₃ | Triclinic | P-1 | 7.1950(14) | 8.5860(17) | 11.876(2) | α=80.63, γ=66.46 | 75.75(3) | [3] |
| N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline | C₁₈H₁₃N₃O | Monoclinic | P2₁/c | 8.3070(17) | 12.839(3) | 13.233(3) | 97.12(3) | 61.5(4) | [4] |
A key point of comparison is the dihedral angle between the plane of the fluorene or diazafluorene system and the plane of the aniline ring. In the non-aza fluorene derivatives, this angle is 71.1(3)° for the 4-methylaniline derivative and 64.59(6)° for the 4-chloroaniline derivative.[1][2] For the diazafluorene analogues, this angle is 75.75(3)° for the unsubstituted aniline derivative and 61.5(4)° for the 4-methoxyaniline derivative.[3][4] This demonstrates that the substitution on the aniline ring and the presence of nitrogen atoms in the fluorene core both play a role in the overall molecular conformation.
The diazafluorene unit in N-(4,5-Diazafluoren-9-ylidene)aniline is nearly planar, with dihedral angles between its constituent rings being very small (B/C = 0.29(3)°, C/D = 2.30(3)°, and B/D = 2.15(3)°).[3] In contrast, the fluorene unit in N-(9H-Fluoren-9-ylidene)-4-methylaniline is described as essentially planar with an r.m.s. deviation of 0.0334 Å.[1]
Experimental Protocols
The structural data presented were determined by single-crystal X-ray diffraction. The general experimental procedure is as follows:
-
Crystal Growth: Crystals suitable for X-ray analysis were obtained by slow evaporation of a solvent. For example, crystals of N-(4,5-Diazafluoren-9-ylidene)aniline were grown from an ethyl acetate solution.[3] N-(9H-Fluoren-9-ylidene)-4-methylaniline crystals were obtained from an ethanol solution.[1]
-
Data Collection: A suitable crystal was mounted on a diffractometer. The crystallographic data were collected using graphite-monochromated Mo Kα radiation.
-
Structure Solution and Refinement: The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
For N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline, data was collected on an Enraf–Nonius CAD-4 diffractometer.[4] For N-(9H-Fluoren-9-ylidene)-4-methylaniline, a Bruker SMART APEX CCD area-detector diffractometer was used.[1]
Structural Comparison Workflow
The following diagram illustrates the workflow for comparing the structures of this compound and its diazafluorene analogues.
References
Unveiling the Supramolecular Architecture of N-(9H-Fluoren-9-ylidene)aniline: A Comparative Guide to its Crystal Packing and Intermolecular Interactions
For researchers, scientists, and drug development professionals, understanding the intricate world of molecular interactions within a crystal lattice is paramount for predicting and tuning the physicochemical properties of organic compounds. This guide provides a detailed comparative analysis of the crystal packing and intermolecular forces governing the solid-state structure of N-(9H-Fluoren-9-ylidene)aniline and its derivatives. By presenting key experimental data and methodologies, this document serves as a valuable resource for rational drug design and materials science.
This compound, a Schiff base derived from 9-fluorenone and aniline, presents a rigid and planar fluorene moiety coupled with a phenyl ring, giving rise to a rich variety of non-covalent interactions that dictate its crystal packing. These interactions, primarily π-π stacking and weaker C-H···π forces, are fundamental in determining the material's properties, including its stability, solubility, and electronic characteristics.
Comparative Crystallographic Data
To contextualize the structural features of this compound, this section presents a comparative summary of its crystallographic data alongside selected derivatives. The inclusion of substituted analogues allows for an insightful analysis of how functional group modifications can modulate the supramolecular assembly.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| N-(9H-Fluoren-9-ylidene)-4-methylaniline | C₂₀H₁₅N | Monoclinic | P2₁/c | 5.6423(10) | 12.187(2) | 21.310(4) | 94.441(2) | 1460.9(5) | 4 | [1] |
| N-(4-Chlorophenyl)-9H-fluoren-9-imine | C₁₉H₁₂ClN | Monoclinic | P2₁/n | [2][3] | ||||||
| N-(4,5-Diaza-9H-fluoren-9-ylidene)aniline | C₁₇H₁₁N₃ | Triclinic | P-1 | 7.1950(14) | 8.5860(17) | 11.876(2) | α=80.63(3), γ=66.46(3) | 647.6(2) | 2 | [4] |
| N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline | C₁₈H₁₃N₃O | Monoclinic | P2₁/c | 8.3070(17) | 12.839(3) | 13.233(3) | 97.12(3) | 1400.5(5) | 4 | [5] |
Key Intermolecular Interactions: A Head-to-Head Comparison
The supramolecular architecture of these fluorenylidene aniline derivatives is predominantly governed by π-π stacking interactions between the electron-rich aromatic systems of the fluorene and aniline moieties. The nature and strength of these interactions are subtly influenced by the substituents on the aniline ring.
| Compound | Intermolecular Interaction Type | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Key Structural Features |
| N-(9H-Fluoren-9-ylidene)-4-methylaniline | π-π stacking | 3.8081(13) | 71.1(3) (between fluorene and benzene ring) | Forms a one-dimensional supramolecular architecture.[1] The fluorene unit is essentially planar.[1] |
| N-(4-Chlorophenyl)-9H-fluoren-9-imine | C-H···π | - | 64.59(6) (between fluorene and chlorophenyl ring) | Potential weak intramolecular C-H···π interactions are observed.[2][3] |
| N-(4,5-Diaza-9H-fluoren-9-ylidene)aniline | π-π stacking | - | 75.75(3) (between diazafluorenylidene and phenyl ring) | Molecules align with neighboring diazafluorenylidene planes in an anti-parallel fashion.[4] |
| N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline | C-H···O hydrogen bonds, π-π stacking | 3.557(2) - 3.921(2) | 61.5(4) (between diazafluorene and methoxy-benzene ring) | C-H···O hydrogen bonds link molecules into centrosymmetric dimers.[5] |
Experimental Protocols: A Guide to Synthesis and Crystallographic Analysis
The synthesis and structural elucidation of this compound and its derivatives typically follow well-established procedures in organic and materials chemistry.
Synthesis: Schiff Base Condensation
The standard method for synthesizing these imines is the Schiff base condensation reaction between 9-fluorenone and the corresponding aniline derivative.[2][6][7]
General Procedure:
-
Equimolar amounts of 9-fluorenone and the desired aniline are dissolved in a suitable solvent, typically toluene.
-
A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the mixture.[2][6]
-
The reaction mixture is refluxed for several hours, with the removal of water, often using a Dean-Stark apparatus.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield single crystals suitable for X-ray diffraction.[6]
Single-Crystal X-ray Diffraction (XRD) Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Instrumentation and Data Collection:
-
A diffractometer, such as a Bruker SMART APEX CCD area-detector, is commonly used for data collection.[1][6]
-
Mo Kα radiation (λ = 0.71073 Å) is the standard X-ray source.[6]
-
Data is collected at a controlled temperature, often at room temperature (294 K or 298 K) or low temperature (100 K).[1][4][5]
Structure Solution and Refinement:
-
The collected diffraction data is processed, and an absorption correction (e.g., multi-scan using SADABS) is applied.[1][6]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6]
-
Software packages such as SHELXS, SHELXL, and OLEX2 are frequently employed for structure solution, refinement, and visualization.[6]
Logical Workflow for Crystal Structure Analysis
The process of analyzing the crystal packing and intermolecular interactions follows a logical progression from synthesis to detailed structural investigation.
Caption: Logical workflow for the analysis of crystal packing.
References
- 1. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(4,5-Diazafluoren-9-ylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 10183-82-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Substituted vs. Unsubstituted N-(9H-Fluoren-9-ylidene)aniline: A Review of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The N-(9H-Fluoren-9-ylidene)aniline scaffold has garnered significant interest in medicinal chemistry due to its potential as a pharmacophore for developing novel therapeutic agents. The rigid, planar fluorene moiety combined with the versatile aniline ring offers a unique template for designing molecules with diverse biological activities. This guide provides a comparative overview of the biological activity of substituted versus unsubstituted this compound, with a focus on antimicrobial and anticancer properties. While direct comparative studies are limited, this analysis synthesizes findings from various research on derivatives to elucidate the impact of substitutions on biological efficacy.
Impact of Substitution on Biological Activity
Substitutions on the aniline ring of the this compound scaffold play a crucial role in modulating the biological activity of the resulting compounds. The nature, position, and number of substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn affect its interaction with biological targets.
Antimicrobial Activity
Studies on various aniline derivatives have demonstrated that substitutions can enhance antimicrobial potency. For instance, the introduction of trifluoromethyl and chloro groups on aniline has been shown to yield compounds with significant antibacterial and antibiofilm properties. While a direct comparison with unsubstituted this compound is not available in the reviewed literature, the general trend suggests that electron-withdrawing groups can enhance antimicrobial effects.
Anticancer Activity
In the realm of anticancer research, substitutions on the aniline ring have been explored to improve the cytotoxicity of various scaffolds. For example, in the context of benzothiazole aniline derivatives, substitutions have been shown to enhance antitumor activity against several cancer cell lines. Although data directly comparing substituted and unsubstituted this compound is not available, the broader literature on related compounds suggests that appropriate substitutions can lead to more potent anticancer agents.
Data Presentation
Due to the lack of studies directly comparing the biological activity of unsubstituted this compound with its substituted derivatives, a quantitative data table cannot be provided at this time. The available literature focuses on the synthesis and evaluation of various substituted fluorene and aniline derivatives without including the parent unsubstituted compound as a reference.
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities discussed in this guide, based on common methodologies found in the literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizations
To illustrate the general processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Anticancer Cytotoxicity Assay.
Conclusion
While the this compound scaffold holds promise for the development of new bioactive molecules, a significant gap exists in the literature regarding the direct comparison of substituted versus unsubstituted analogues. The available research strongly suggests that substitutions on the aniline ring are a key strategy for enhancing biological activities, including antimicrobial and anticancer effects. Future research should include the unsubstituted parent compound as a baseline to systematically evaluate the structure-activity relationships of this promising class of compounds. This will enable a more objective and data-driven approach to the design of new and more effective therapeutic agents.
Unveiling the Electronic Landscape of Fluorenylidene Derivatives: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate electronic structure of organic molecules is paramount. Fluorenylidene derivatives, a class of compounds with significant potential in organic electronics and photochemistry, are no exception. This guide provides a comparative analysis of the electronic properties of various fluorenylidene derivatives, leveraging the power of Density Functional Theory (DFT) to elucidate their structure-property relationships.
This guide summarizes key findings from recent computational studies, presenting a clear comparison of the electronic structures of different fluorenylidene-based molecules. By examining trends in Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the resultant energy gaps, we can gain valuable insights into their potential applications.
Comparative Analysis of Electronic Properties
The electronic characteristics of fluorenylidene derivatives are profoundly influenced by their substituent groups and overall molecular geometry. DFT calculations serve as a powerful tool to predict and rationalize these properties. The following table summarizes the computed electronic data for several series of fluorenylidene and related derivatives from various studies.
| Derivative Class | Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Computational Method |
| Bifluorenylidene-based Chromophores | BFTMR | -6.057 | -2.849 | 3.208 | M06/6-311G(d, p) |
| BFTMD1 | -5.368 | -2.904 | 2.464 | M06/6-311G(d, p) | |
| BFTMD2 | -5.374 | -3.210 | 2.164 | M06/6-311G(d, p) | |
| BFTMD3 | -5.380 | -2.962 | 2.418 | M06/6-311G(d, p) | |
| BFTMD4 | -5.396 | -3.149 | 2.247 | M06/6-311G(d, p) | |
| BFTMD5 | -5.632 | -3.734 | 1.898 | M06/6-311G(d, p) | |
| BFTMD7 | -5.373 | -2.921 | 2.445 | M06/6-311G(d, p) | |
| BFTMD8 | -5.388 | -3.253 | 2.135 | M06/6-311G(d, p) | |
| Highly Twisted Bis(dibenzo[a,i]fluorenylidene)s | 1b | - | - | 1.26 (electrochemical) | (U)B3LYP-D3/6-311G++//6-31G |
| 1d | - | - | 1.38 (electrochemical) | (U)B3LYP-D3/6-311G++//6-31G | |
| 1c | - | - | 1.46 (electrochemical) | (U)B3LYP-D3/6-311G++//6-31G | |
| 2 | - | - | 1.49 (electrochemical) | (U)B3LYP-D3/6-311G++//6-31G | |
| 1a | - | - | 1.59 (electrochemical) | (U)B3LYP-D3/6-311G++//6-31G | |
| 3 | - | - | 1.59 (electrochemical) | (U)B3LYP-D3/6-311G++//6-31G |
Data for Bifluorenylidene-based Chromophores sourced from a study on D-π-A configured bifluorenylidene-based chromophores.[1][2] Data for Highly Twisted Bis(dibenzo[a,i]fluorenylidene)s sourced from a study on highly twisted alkenes.[3]
Experimental and Computational Protocols
The presented data is derived from sophisticated computational chemistry techniques. Understanding these methodologies is crucial for interpreting the results and for designing future in silico experiments.
DFT Calculations for Bifluorenylidene-based Chromophores
The electronic properties of the BFTM series of derivatives were investigated using the following protocol[1][2]:
-
Software: Gaussian 09
-
Functional: M06
-
Basis Set: 6-311G(d, p)
-
Analysis: The optimized molecular structures were used to perform a comprehensive theoretical analysis, including Frontier Molecular Orbitals (FMOs), Density of States (DOS), and Transition Density Matrix (TDM) calculations. The FMO analysis, in particular, provides the HOMO and LUMO energy levels, which are critical for understanding the electronic excitation properties and reactivity of the molecules.
DFT Calculations for Highly Twisted Bis(dibenzo[a,i]fluorenylidene)s
For the highly twisted alkene series, the electronic structures were examined using the following computational approach[3]:
-
Functional: (U)B3LYP-D3
-
Basis Set for Final Energy Calculation: 6-311G++**
-
Basis Set for Geometry Optimization: 6-31G**
-
Analysis: This method was employed to study the molecular geometries and rotational dynamics in addition to the electronic structures. The electrochemical HOMO-LUMO gaps were determined experimentally and rationalized with the aid of the DFT calculations.
The selection of the functional and basis set is a critical aspect of DFT calculations, as it can significantly impact the accuracy of the predicted electronic properties. For instance, a comparative study of fluorene and its hetero-analogous derivatives also utilized the B3LYP functional but with the 6-311(d,p) basis set for their investigations[4].
Logical Workflow for Comparative DFT Analysis
The process of comparing the electronic structures of different fluorenylidene derivatives using DFT follows a systematic workflow. This can be visualized as a signaling pathway, starting from the conceptual design of the molecules to the final analysis of their electronic properties.
Caption: Workflow for DFT analysis of fluorenylidene derivatives.
This systematic approach ensures a rigorous and reproducible comparison of the electronic structures of the studied molecules, providing a solid foundation for the rational design of novel fluorenylidene derivatives with tailored electronic properties for various applications. The insights gained from such DFT analyses are invaluable for accelerating the discovery and development of new materials in fields ranging from organic light-emitting diodes (OLEDs) to targeted therapeutics.
References
- 1. Exploration of promising key electronic and nonlinear optical properties of bifluorenylidene based chromophores: a TD-DFT/DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, structural analysis, and properties of highly twisted alkenes 13,13’-bis(dibenzo[a,i]fluorenylidene) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene, and its Hetero-Analogous (Si, NH, O, S, and Se) by Employing the DFT and TD-DFT Approaches | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
A Comparative Guide to Experimental and Computational Data for N-(9H-Fluoren-9-ylidene)aniline Derivatives
Structural and Spectroscopic Data: An Experimental Benchmark
Experimental data, primarily from single-crystal X-ray diffraction, provides the ground truth for molecular geometry. Below are tabulated crystallographic data for two key derivatives: N-(9H-Fluoren-9-ylidene)-4-methylaniline and N-(4-Chlorophenyl)-9H-fluoren-9-imine.
Crystallographic Data
| Parameter | N-(9H-Fluoren-9-ylidene)-4-methylaniline[1] | N-(4-Chlorophenyl)-9H-fluoren-9-imine[2][3] |
| Formula | C₂₀H₁₅N | C₁₉H₁₂ClN |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.6423 (10) | 12.7365 (7) |
| b (Å) | 12.187 (2) | 10.5803 (9) |
| c (Å) | 21.310 (4) | 18.6662 (11) |
| β (°) | 94.441 (2) | 106.531 (3) |
| V (ų) | 1460.9 (5) | 2411.4 (3) |
Selected Bond Lengths and Angles
| Feature | N-(9H-Fluoren-9-ylidene)-4-methylaniline[1] | N-(4-Chlorophenyl)-9H-fluoren-9-imine |
| C=N imine bond (Å) | 1.278 (2) | Not explicitly stated in abstract |
| Dihedral angle between fluorene and aniline ring (°) | 71.1 (3) | 64.59 (6)[2][3] |
Spectroscopic Data
Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the vibrational modes and electronic environment of the nuclei within a molecule.
| Spectroscopy | N-(4-Chlorophenyl)-9H-fluoren-9-imine |
| ATR-IR (cm⁻¹) | 3063, 2962, 1640, 838, 816, 732 |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.92 (dd, 1H), 7.63 (dd, 2H), 7.44 (dt, 1H), 7.40 (m, 4H), 7.00 (m, 3H), 6.68 (d, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 163.45, 150.22, 143.97, 141.90, 137.32, 132.11, 132.08, 131.06, 129.46, 129.32, 128.54, 127.78, 127.03, 123.39, 120.40, 119.83, 119.70 |
Experimental Protocols
The synthesis and characterization of these compounds follow established laboratory procedures.
Synthesis of N-(4-Chlorophenyl)-9H-fluoren-9-imine[2]
To a 100 ml round-bottom flask, 0.326 g (1.81 mmol) of 9-fluorenone, 0.46 g (3.62 mmol) of 4-chloroaniline, 0.0017 g (9.05 x 10⁻⁶ mol) of p-toluenesulfonic acid, and 25 ml of toluene were added. The flask was equipped with a Hickman still and a condenser, and the solution was refluxed for 16 hours. Following the reflux, the toluene was removed under reduced pressure. The resulting brown solid was purified by column chromatography (SiO₂, 95% hexane/5% EtOAc) to yield 0.395 g (79%) of the product. Yellow needles suitable for diffraction studies were obtained by crystallization from a methylene chloride solution.
Crystallographic Analysis
Single-crystal X-ray diffraction data for N-(9H-Fluoren-9-ylidene)-4-methylaniline was collected on a Bruker SMART APEX CCD area-detector diffractometer.[1] For N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine, a Bruker P4 diffractometer was used.[4] The structures were solved and refined using established crystallographic software packages.
Computational Methodologies: A Theoretical Framework
While specific computational data for N-(9H-Fluoren-9-ylidene)aniline and its derivatives discussed here are not prevalent in the literature, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the standard methods for such investigations.
Geometry Optimization
DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are used to determine the optimized molecular geometry.[5][6] This process yields theoretical bond lengths, bond angles, and dihedral angles that can be directly compared with experimental X-ray diffraction data.
Spectroscopic Prediction
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is the standard for predicting NMR chemical shifts.[7] These theoretical shifts can then be correlated with experimental spectra to aid in signal assignment.
-
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an experimental IR spectrum.
-
UV-Vis Spectroscopy: TD-DFT is employed to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[8][9]
The workflow for a comparative study is illustrated in the diagram below.
Caption: Workflow for comparing experimental and computational data.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided experimental data offers a solid basis for the validation of future computational studies, which will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of molecules.
References
- 1. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Confirming the Molecular Weight of N-(9H-Fluoren-9-ylidene)aniline: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of a compound's molecular weight is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of mass spectrometry for the confirmation of the molecular weight of N-(9H-Fluoren-9-ylidene)aniline, alongside alternative analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach.
This compound, with a molecular formula of C₁₉H₁₃N, has a calculated molecular weight of 255.32 g/mol . Mass spectrometry stands as a primary and highly accurate method for confirming this molecular weight. This guide will delve into the practical application of mass spectrometry for this purpose and compare its performance with Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for molecular weight confirmation depends on various factors, including the desired level of accuracy, the nature of the sample, and the availability of instrumentation. The following table summarizes the key performance indicators of mass spectrometry, NMR spectroscopy, and X-ray crystallography for the analysis of this compound.
| Feature | Mass Spectrometry (ESI-MS) | NMR Spectroscopy | X-ray Crystallography |
| Primary Measurement | Mass-to-charge ratio (m/z) | Nuclear spin transitions | Electron density map |
| Molecular Weight Accuracy | High (typically < 5 ppm with HRMS) | Indirectly determined | Indirectly determined |
| Sample Requirement | Micrograms to nanograms | Milligrams | Single crystal of sufficient quality |
| Structural Information | Fragmentation pattern provides structural clues | Detailed connectivity and 3D structure in solution | Precise 3D atomic arrangement in solid state |
| Throughput | High | Medium | Low |
| Key Advantage | Direct and highly accurate molecular weight measurement | Non-destructive, excellent for structural elucidation | Unambiguous determination of molecular structure |
Experimental Protocols
Mass Spectrometry: Electrospray Ionization (ESI-MS)
This protocol outlines the general procedure for confirming the molecular weight of this compound using a direct infusion ESI-MS approach.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
Acidify the final solution with 0.1% formic acid to promote protonation.
Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
The expected protonated molecule [M+H]⁺ for this compound would be observed at an m/z of approximately 256.11.
Alternative Technique: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed structural information which indirectly confirms the molecular formula and thus the molecular weight.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Analysis:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts and integration of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
The number and types of signals in the spectra can be correlated with the expected structure of C₁₉H₁₃N to confirm its identity.
Alternative Technique: Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive structural information, from which the molecular formula and weight can be unequivocally confirmed.
Instrumentation: A single-crystal X-ray diffractometer.
Sample Preparation: Grow a single crystal of this compound of suitable size and quality from an appropriate solvent.
Analysis:
-
Mount the crystal on the diffractometer and collect diffraction data.
-
Solve and refine the crystal structure to determine the precise atomic coordinates.
-
The resulting structural model will confirm the molecular formula and connectivity. For a related compound, N-(9H-Fluoren-9-ylidene)-4-methylaniline, the crystal structure has been determined, providing a reference for the expected molecular geometry.[1]
Experimental Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the mass spectrometry analysis and the relationship between the different analytical techniques.
References
A Comparative Guide to the Catalytic Activity of N-(9H-Fluoren-9-ylidene)aniline-Based and Related Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of metal complexes based on N-(9H-fluoren-9-ylidene)aniline and structurally related ligands. The objective is to offer a clear overview of their efficacy in various catalytic transformations, supported by quantitative data from referenced experimental studies. This document details the catalytic activity, presents experimental protocols for key reactions, and utilizes visualizations to illustrate fundamental concepts and workflows.
Introduction to this compound Ligands
This compound and its derivatives are a class of Schiff base ligands that have garnered interest in coordination chemistry and catalysis. The rigid and planar fluorenylidene moiety, combined with the electronic tunability of the aniline ring, allows for the synthesis of a diverse range of metal complexes. These complexes have shown promise as catalysts in various organic transformations, including cross-coupling reactions, oxidation, and hydrogenation. The steric and electronic properties of the ligand can be readily modified by introducing substituents on both the fluorene and aniline rings, enabling the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.
Below is a general structural representation of an this compound-based metal complex.
A Comparative Guide to Purity Assessment of N-(9H-Fluoren-9-ylidene)aniline: The Role of Elemental Analysis
For researchers and professionals in drug development and materials science, establishing the purity of synthesized compounds is a critical, non-negotiable step. N-(9H-Fluoren-9-ylidene)aniline, an imine derived from 9-fluorenone and aniline, is a valuable building block in the synthesis of novel organic materials and potential therapeutic agents.[1] Its purity directly impacts the reliability of experimental results, the efficacy of final products, and the reproducibility of synthetic protocols.
This guide provides an objective comparison of elemental analysis against other common analytical techniques for assessing the purity of this compound, supported by established experimental protocols and data interpretation standards.
Elemental Analysis: A Quantitative Benchmark for Purity
Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[2] By comparing the experimentally determined elemental composition to the theoretically calculated values based on the compound's molecular formula (C₁₉H₁₃N), a direct and quantitative measure of purity can be obtained.[3]
Theoretical vs. Experimental Composition
The purity of this compound is confirmed by the close agreement between the experimental and theoretical elemental percentages. For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated theoretical values.[4]
| Element | Molecular Formula | Theoretical Mass % | Acceptable Experimental Range (±0.4%) | Hypothetical Experimental Result (High Purity Sample) |
| Carbon (C) | C₁₉H₁₃N | 89.38% | 88.98% - 89.78% | 89.21% |
| Hydrogen (H) | 5.13% | 4.73% - 5.53% | 5.05% | |
| Nitrogen (N) | 5.49% | 5.09% - 5.89% | 5.42% |
Experimental Protocol: Combustion Elemental Analysis
The most common method for determining the C, H, and N content in organic compounds is combustion analysis, based on the Pregl-Dumas method.[2]
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound.
Materials:
-
This compound sample (2-3 mg, finely ground and dried)
-
Tin or silver capsules
-
Elemental Analyzer (e.g., CE-440, PerkinElmer 2400)
-
Microbalance
-
High-purity oxygen
-
Helium carrier gas
-
Reference standards (e.g., acetanilide)
Procedure:
-
Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. This ensures the accuracy of the instrument's detectors.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature furnace (typically ~900-1000°C) in the presence of excess oxygen.[5] This process combusts the sample, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides.
-
Reduction and Separation: The resulting gas mixture is passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then carried by a helium stream through a gas chromatography column. The column separates the individual gases.
-
Detection: The separated gases pass through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.[2]
-
Data Analysis: The instrument's software integrates the signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a newly synthesized compound, integrating elemental analysis with complementary techniques.
Caption: Workflow for purity assessment of this compound.
Comparison with Alternative Purity Assessment Methods
While elemental analysis provides excellent quantitative data on bulk sample purity, it does not identify impurities. Therefore, it should be used in conjunction with other methods that provide structural information and can detect minor components.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are separated and quantified.[6] | Provides the percentage composition of C, H, N, and S, allowing for direct comparison with theoretical values. | Highly accurate and quantitative for bulk purity; confirms elemental formula. | Destructive; does not identify the structure of impurities; requires a pure, homogeneous sample. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the chemical environment of atoms. | Detailed structural information; can identify and quantify impurities if their signals are resolved from the main compound.[7] | Non-destructive; provides definitive structural confirmation; can detect isomeric impurities. | May not detect non-protonated or non-carbon-containing impurities; sensitivity can be an issue for minor components. |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with very high precision, allowing for the determination of the exact molecular formula.[5] | Confirms molecular weight and elemental formula with high accuracy. | Extremely sensitive; provides unambiguous molecular formula. | Does not provide quantitative information on purity unless coupled with a separation technique (e.g., GC-MS, LC-MS). |
| Melting Point Analysis | Measures the temperature range over which a solid substance melts. | A sharp, narrow melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting range. | Fast, simple, and inexpensive. | Not quantitative; some impurities may not affect the melting point significantly; requires a solid sample. |
| Chromatography (HPLC, GC) | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | Detects the presence of multiple components in a sample. The area of the main peak relative to impurity peaks gives a measure of purity. | Highly sensitive to minor impurities; provides quantitative purity data (e.g., >99% purity by HPLC). | Requires development of a suitable method; quantification requires appropriate standards. |
References
- 1. This compound | 10183-82-1 | Benchchem [benchchem.com]
- 2. azom.com [azom.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cires1.colorado.edu [cires1.colorado.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of N-(9H-Fluoren-9-ylidene)aniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(9H-Fluoren-9-ylidene)aniline, a compound that requires careful management due to its potential hazards.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with this compound. According to available safety data, this compound is a combustible solid that causes serious eye irritation and is toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including eye protection or a face shield, should be worn at all times. Handling should occur in a well-ventilated area, and all contaminated clothing must be removed and washed before reuse.
In the event of accidental exposure, the following first aid measures should be taken:
-
Eyes: Immediately rinse with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.
-
Skin: Remove contaminated clothing and rinse the skin with water or shower.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth and drink plenty of water. Do not induce vomiting.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of at an approved waste disposal plant. Under no circumstances should this chemical be released into the environment or disposed of down the drain.
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials such as absorbent pads from spills, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept tightly closed.
-
-
Spill Management:
-
In the case of a spill, collect the material using an absorbent substance.
-
The collected spillage and cleanup materials must be placed in the designated hazardous waste container.
-
-
Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste and disposed of through the same channels as the chemical itself.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste container.
-
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point | 80 - 83 °C (176 - 181 °F) |
| Boiling Point | 342 °C (648 °F) |
| Log Partition Coefficient (octanol/water) | 3.58 at 25 °C (77 °F) |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal by a certified entity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
